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  • Product: tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate
  • CAS: 278798-15-5

Core Science & Biosynthesis

Foundational

The Strategic Role of tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate in Advanced Therapeutics

Executive Summary: For researchers and drug development professionals designing targeted therapies, selecting the right bifunctional building block is critical for spatial vectorization and target affinity. The CAS regis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: For researchers and drug development professionals designing targeted therapies, selecting the right bifunctional building block is critical for spatial vectorization and target affinity. The CAS registry number for tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is 278798-15-5 [1]. This highly versatile scaffold has become a cornerstone in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). This whitepaper deconstructs the structural causality, synthetic utility, and analytical validation of this specific compound.

Chemical Identity & Physicochemical Profiling

Before integrating any building block into a multi-step synthetic route, establishing a rigorous physicochemical profile is mandatory to predict solubility, stability, and reactivity.

Table 1: Physicochemical & Identification Data

PropertyValue
Chemical Name tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate
CAS Registry Number 278798-15-5
Molecular Formula C13H21N3O2
Molecular Weight 251.33 g/mol
MDL Number MFCD18073242
SMILES O=C(N1CCC(C2=CNN=C2)CC1)OC(C)(C)C
Storage Conditions Sealed in dry, 2-8°C[2]
Structural Causality in Drug Design

As a Senior Application Scientist, I approach molecular design not as a drawing exercise, but as an engineering problem. Every functional group in CAS 278798-15-5 serves a distinct, calculated purpose in the context of drug-target interactions.

  • The 1H-Pyrazole Motif (Hinge Binder): The pyrazole ring acts as a potent hydrogen bond donor and acceptor. In kinase inhibitor design, this motif frequently serves as a bioisostere for amides, anchoring the molecule into the ATP-binding hinge region of kinases (such as mutant EGFR) via highly directional hydrogen bonds.

  • The Piperidine Core (Spatial Vector): Unlike flexible alkyl chains, the piperidine ring restricts conformational entropy. It projects the pyrazole motif at a precise 3D trajectory while offering superior metabolic stability against cytochrome P450-mediated degradation.

  • The Boc-Protecting Group (Orthogonality): The tert-butoxycarbonyl (Boc) group temporarily masks the highly nucleophilic secondary amine of the piperidine. This is a deliberate choice to ensure that downstream electrophiles react exclusively with the pyrazole nitrogen.

StructuralLogic Boc Boc Group (Amine Protection) Piperidine Piperidine Core (Spatial Vector & PK Stability) Boc->Piperidine Masks 2° Amine Pyrazole 1H-Pyrazole Motif (H-Bonding & Hinge Binding) Piperidine->Pyrazole Directs 3D Trajectory Target Kinase Target (e.g., Mutant EGFR) Pyrazole->Target Anchors to Target

Logical structural vectorization of the Boc-piperidine-pyrazole scaffold.

Application in Targeted Protein Degradation (PROTACs)

The true power of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is realized in the rapidly expanding field of Targeted Protein Degradation. Recent explicitly utilizes this scaffold to build heterobifunctional degraders[3].

In these workflows, the pyrazole nitrogen is arylated to form the "warhead" that binds to the Epidermal Growth Factor Receptor (EGFR). Following this, the Boc group is removed, and the newly liberated piperidine amine is conjugated to a linker terminating in an E3 ubiquitin ligase ligand (e.g., binding to CRBN or VHL). This forces the spatial proximity of EGFR to the proteasome machinery, resulting in ubiquitination and subsequent degradation of the disease-causing protein[3].

PROTACWorkflow SM CAS 278798-15-5 (Starting Material) Arylation Cu-Catalyzed N-Arylation SM->Arylation Intermediate Boc-Protected EGFR Binder Arylation->Intermediate Deprotection Acidic Deprotection Intermediate->Deprotection Linker E3 Ligase Linker Attachment Deprotection->Linker PROTAC Active PROTAC Degrader Linker->PROTAC

Experimental workflow from CAS 278798-15-5 to a functional PROTAC degrader.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols translate theoretical chemistry into actionable, self-validating laboratory workflows.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

Objective: Regioselective functionalization of the 1H-pyrazole nitrogen while preserving the piperidine amine. Causality: Copper catalysis (CuI) paired with a diamine ligand lowers the activation energy for C-N bond formation. Toluene is utilized as a non-polar solvent to favor the catalytic cycle at elevated temperatures. Sparging with N₂ is an absolute requirement; Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of ambient O₂, which would immediately quench the catalytic cycle[3].

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (1.0 eq, e.g., 109.80 mg, 436.87 µmol) and the target aryl halide in anhydrous toluene (2.2 mL) within a Schlenk flask.

  • Deoxygenation: Sparge the solution vigorously with dry N₂ gas for exactly 10 minutes to displace dissolved oxygen.

  • Catalyst Assembly: Sequentially add trans-N,N′-dimethylcyclohexane-1,2-diamine (0.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Reaction: Seal the vessel and stir the heterogeneous mixture at 100 °C for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate the filtrate under reduced pressure prior to silica gel chromatography.

Protocol 2: Orthogonal Boc Deprotection & Analytical Validation

Objective: Removal of the tert-butoxycarbonyl group to expose the secondary amine for subsequent linker attachment. Causality: The Boc group is acid-labile. Utilizing Trifluoroacetic acid (TFA) in Dichloromethane (DCM) generates a stable tert-butyl cation (which eliminates to isobutylene gas) and CO₂ gas. The continuous evolution of these gases drives the reaction to completion via Le Chatelier's principle.

Step-by-Step Methodology:

  • Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M concentration) and cool to 0 °C.

  • Add TFA dropwise (typically a 1:4 ratio of TFA:DCM).

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Concentrate under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA.

Analytical Validation (Self-Validating System): Do not proceed to linker attachment without confirming complete deprotection. A self-validating protocol requires orthogonal confirmation:

  • LC-MS: Confirm the presence of the [M+H]+ peak corresponding to the exact mass minus 100 Da (loss of the Boc group).

  • ¹H NMR (Critical Step): Mass spectrometry alone can be misleading due to in-source fragmentation of intact Boc groups. The definitive self-validation step is the complete disappearance of the intense 9-proton singlet at ~1.45 ppm in the ¹H NMR spectrum. If this peak remains, deprotection is incomplete.

Conclusion

The compound tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (CAS: 278798-15-5) is far more than a simple reagent; it is a highly engineered spatial vector. By understanding the causality behind its structural components—the hinge-binding pyrazole, the vectorizing piperidine, and the orthogonal Boc protection—drug development professionals can reliably integrate this scaffold into complex workflows, including the synthesis of next-generation targeted protein degraders.

References
  • Title: CN118344370A - Isoindolinone and indazole compounds for EGFR degradation Source: Google Patents URL

Sources

Exploratory

Structural and Functional Profiling of tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate in Modern Drug Discovery

Executive Summary The transition from flat, sp2-hybridized aromatic structures to three-dimensional, sp3-rich scaffolds is a defining paradigm in contemporary medicinal chemistry. tert-Butyl 4-(1H-pyrazol-4-yl)piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic structures to three-dimensional, sp3-rich scaffolds is a defining paradigm in contemporary medicinal chemistry. tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (CAS: 278798-15-5) is a highly versatile chemical building block that perfectly embodies this shift[1]. By combining the conformational flexibility and improved solubility of a piperidine ring with the potent hydrogen-bonding capabilities of a pyrazole moiety, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, receptor modulators, and Proteolysis Targeting Chimeras (PROTACs)[2].

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, synthetic methodologies, and applications in targeted protein degradation.

Chemical Identity and Physicochemical Properties

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in downstream synthetic steps and its ultimate impact on the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

Quantitative Data Summary
PropertyValue
Chemical Name tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate
CAS Number 278798-15-5[1]
Molecular Formula C13H21N3O2[3]
Molecular Weight 251.33 g/mol [4]
Topological Polar Surface Area (TPSA) 58.2 Ų
Hydrogen Bond Donors 1 (Pyrazole NH)
Hydrogen Bond Acceptors 3 (Pyrazole N, Carbamate O's)
Rotatable Bonds 2
Standard Commercial Purity ≥ 97.0%[5]

Structural Analysis and Mechanistic Rationale

The architectural design of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is highly deliberate, offering three distinct functional domains:

  • The Piperidine Ring (sp3 Scaffold): Incorporating saturated heterocycles like piperidine increases the fraction of sp3 carbons (Fsp3) in a drug candidate. This structural three-dimensionality disrupts flat molecular stacking, thereby enhancing aqueous solubility and reducing promiscuous off-target binding.

  • The Pyrazole Ring (Bioisostere & Hinge Binder): The 1H-pyrazole moiety acts as an excellent bioisostere for amides and phenyl rings. In kinase drug discovery, the adjacent nitrogen atoms act as a potent hydrogen-bond donor/acceptor pair, perfectly suited for interaction with the hinge region of the ATP-binding pocket[6].

  • The Boc Protecting Group (Synthetic Control): The tert-butoxycarbonyl (Boc) group masks the secondary amine of the piperidine. This prevents unwanted nucleophilic attacks during upstream cross-coupling reactions while providing high lipophilicity for easy chromatographic purification. It can be cleanly cleaved under acidic conditions (e.g., Trifluoroacetic acid or HCl) to allow subsequent functionalization.

Synthesis and Experimental Methodologies

The synthesis of this building block relies on a robust, three-step sequence: enolate trapping, palladium-catalyzed cross-coupling, and selective reduction.

Step-by-Step Synthetic Protocol

Note: This protocol is a self-validating system. Each step includes a mechanistic rationale and an analytical checkpoint to ensure reaction fidelity.

Step 1: Triflation of N-Boc-4-piperidone

  • Procedure: Cool a solution of N-Boc-4-piperidone in anhydrous THF to -78°C. Dropwise add Lithium diisopropylamide (LDA) (1.2 eq), stir for 30 minutes, then add N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.1 eq).

  • Causality: LDA is a bulky, non-nucleophilic base that kinetically deprotonates the ketone to form an enolate. PhNTf2 traps this enolate to form a stable vinyl triflate.

  • Validation Checkpoint: TLC and LC-MS must show complete consumption of the ketone and the appearance of the vinyl triflate mass [M+H-Boc]+.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Procedure: Combine the vinyl triflate (1.0 eq), 1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in a degassed mixture of 1,4-Dioxane/H2O (4:1). Heat at 80°C for 4 hours[7].

  • Causality: The bidentate dppf ligand on the palladium catalyst enforces a large bite angle, which accelerates the crucial reductive elimination step in the catalytic cycle, preventing catalyst deactivation and maximizing the yield of the tetrahydropyridine intermediate.

  • Validation Checkpoint: HPLC analysis should reveal a single major peak. NMR must show a distinct alkene proton multiplet at ~6.0 ppm.

Step 3: Catalytic Hydrogenation

  • Procedure: Dissolve the intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H2 gas and stir vigorously at room temperature under 1 atm of H2 for 12 hours.

  • Causality: Pd/C selectively reduces the non-aromatic alkene double bond without hydrogenating the aromatic pyrazole ring or cleaving the Boc protecting group.

  • Validation Checkpoint: 1H-NMR must confirm the complete disappearance of the alkene proton at ~6.0 ppm, validating the successful formation of the fully saturated piperidine ring.

Synthesis SM1 N-Boc-4-piperidone (Starting Material) Step1 Triflation (LDA, PhNTf2, THF, -78°C) SM1->Step1 Int1 Vinyl Triflate Intermediate Step1->Int1 Step2 Suzuki-Miyaura Coupling (Pyrazole-4-boronic acid pinacol ester, Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Int1->Step2 Int2 Tetrahydropyridine Intermediate Step2->Int2 Step3 Catalytic Hydrogenation (Pd/C, H2, MeOH) Int2->Step3 Product tert-Butyl 4-(1H-pyrazol-4-yl) piperidine-1-carboxylate (CAS: 278798-15-5) Step3->Product

Figure 1: Step-by-step synthetic workflow for CAS 278798-15-5.

Applications in Targeted Therapeutics (PROTACs)

Beyond traditional small-molecule inhibition, the pyrazole-piperidine scaffold is highly prized in the development of Proteolysis Targeting Chimeras (PROTACs). Recent advancements have utilized this exact structural motif to design degraders for the Epidermal Growth Factor Receptor (EGFR), a major driver in non-small cell lung cancer (NSCLC) and glioblastoma[2].

In PROTAC design, the pyrazole ring often serves as the target-binding warhead (anchoring to the mutant EGFR kinase domain), while the piperidine ring acts as a rigid, directional vector for linker attachment. Following Boc deprotection, the piperidine nitrogen is coupled to a PEG or alkyl linker, which is subsequently attached to an E3 ligase recruiting ligand (e.g., Thalidomide for Cereblon, or a VHL ligand).

This architecture facilitates the formation of a highly stable ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the disease-causing protein[2].

PROTAC PROTAC PROTAC Molecule (Pyrazole-Piperidine Linker) Ternary Ternary Complex (EGFR - PROTAC - E3) PROTAC->Ternary Binds EGFR Target Protein (Mutant EGFR) EGFR->Ternary Recruited E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->Ternary Recruited Ub Poly-Ubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition Proteasome->EGFR Degraded Peptides

Figure 2: Mechanism of PROTAC-mediated EGFR degradation utilizing pyrazole-piperidine linkers.

Analytical Validation Protocol for Downstream Use

To utilize this building block in API synthesis, the Boc group must be removed. The following self-validating protocol ensures clean deprotection and subsequent amide coupling.

  • Boc Deprotection:

    • Treat the compound with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.

    • Causality: Acid-catalyzed cleavage releases isobutylene and CO2 gas, driving the reaction to completion and yielding the TFA salt of the piperidine.

    • Validation: LC-MS must show a mass shift of -100 Da (loss of the Boc group).

  • Amide Coupling:

    • React the resulting piperidine TFA salt with a desired carboxylic acid using HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in DMF.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. DIPEA, a non-nucleophilic base, neutralizes the TFA salt, freeing the piperidine nitrogen to attack the ester and form the amide bond.

    • Validation: High-Resolution Mass Spectrometry (HRMS) confirms the exact mass of the coupled product, and HPLC ensures >95% purity before biological assaying.

References

  • Isoindolinone and indazole compounds for EGFR degradation (CN118344370A)
  • Pharmaceutical combinations comprising pyrazole derivatives as protein kinase modulators (WO2006136837A2)
  • Cgas inhibitors and uses thereof (WO2023154962A1)

Sources

Foundational

tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate molecular weight and exact mass

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate This guide provides a detailed analysis of the fundamental physicochemical properties of tert-butyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

This guide provides a detailed analysis of the fundamental physicochemical properties of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate, a heterocyclic compound of significant interest in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, this document elucidates the importance and determination of its molecular weight and exact mass, crucial parameters that underpin its characterization and application in medicinal chemistry.

Introduction: A Chemist's Perspective on a Versatile Scaffold

tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (CAS Number: 278798-15-5) is a bifunctional molecule incorporating a piperidine ring, a pyrazole moiety, and a tert-butyloxycarbonyl (Boc) protecting group.[1][2] This structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The piperidine and pyrazole rings are common scaffolds in medicinal chemistry, known for their ability to form key interactions with biological targets. The Boc group provides a convenient handle for synthetic manipulation, allowing for the selective modification of the piperidine nitrogen.

A precise understanding of the molecular weight and exact mass of this compound is paramount for a range of applications, from ensuring the correct stoichiometry in chemical reactions to the unambiguous identification of the molecule in complex biological matrices via mass spectrometry.

Core Physicochemical Data

The fundamental molecular properties of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate are summarized below. These values are derived from its molecular formula, C₁₃H₂₁N₃O₂.[1][2][3]

ParameterValueData Source
Molecular Formula C₁₃H₂₁N₃O₂MilliporeSigma[1][2], PubChem[3]
Molecular Weight 251.32 g/mol PubChem[3]
Exact Mass 251.16337692 DaPubChem[3]

Distinguishing Molecular Weight from Exact Mass: A Practical Elucidation

In the context of chemical analysis and drug development, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts.

  • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's constituent atoms, taking into account the natural isotopic abundance of each element. The value is typically expressed in grams per mole ( g/mol ). For instance, the molecular weight of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is calculated using the standard atomic weights of carbon, hydrogen, nitrogen, and oxygen. This value is crucial for gravimetric analysis and for preparing solutions of a specific molarity.

  • Exact Mass: In contrast, the exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is expressed in Daltons (Da). The exact mass is a key parameter in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with a high degree of certainty. The ability to measure a molecule's mass to several decimal places allows for its unambiguous identification and differentiation from other molecules with the same nominal mass.

The workflow below illustrates the relationship between these concepts and their application in a research setting.

G cluster_concepts Fundamental Concepts cluster_calculations Calculated Properties cluster_applications Primary Applications C1 Molecular Formula C₁₃H₂₁N₃O₂ P1 Exact Mass 251.16337692 Da C1->P1 P2 Molecular Weight 251.32 g/mol C1->P2 C2 Isotopic Masses (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O) C2->P1 based on most abundant isotopes C3 Standard Atomic Weights (Isotopic Abundance Weighted) C3->P2 based on weighted average of isotopes A1 High-Resolution Mass Spectrometry (HRMS) - Compound Identification - Structural Elucidation P1->A1 enables precise measurement A2 Stoichiometric Calculations - Reaction Planning - Solution Preparation P2->A2 required for macroscopic scale

Conceptual workflow from molecular formula to practical application.

Experimental Determination: A Protocol Overview

The exact mass of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is typically determined using high-resolution mass spectrometry (HRMS). The following provides a generalized protocol for this analysis.

Objective: To experimentally verify the exact mass of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount (typically <1 mg) of the solid compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

    • Vortex the solution to ensure complete dissolution.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution with known masses across the desired mass range. This step is critical for ensuring high mass accuracy.

  • Sample Infusion and Ionization:

    • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • The ESI source will generate protonated molecules, [M+H]⁺, in the gas phase.

  • Mass Analysis:

    • The ions are transferred to the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

    • Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Data Processing:

    • Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.

    • The experimentally measured m/z value for this ion will be compared to the theoretical exact mass of the protonated molecule (251.16337692 + 1.007276 = 252.17065292 Da).

    • The mass accuracy is typically reported in parts-per-million (ppm).

Chemical Structure

The two-dimensional structure of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is depicted below.

2D structure of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate.

Conclusion

The accurate determination of the molecular weight and exact mass of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is a foundational requirement for its use in research and development. These parameters are not merely theoretical values but are essential for the practical execution of synthetic protocols, the purification of reaction products, and the definitive structural confirmation of this versatile chemical entity. This guide has provided a comprehensive overview of these properties, the distinction between them, and the experimental methodology for their verification, thereby equipping scientists with the necessary knowledge for their work with this important molecule.

References

  • PubChem. tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link][3]

  • Inxight Drugs. tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link][4]

Sources

Exploratory

Technical Guide &amp; Safety Data Sheet (SDS): Handling and Applications of tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Executive Summary As drug development increasingly pivots toward highly selective kinase inhibitors and targeted protein degraders (PROTACs), the demand for versatile, orthogonally protected building blocks has surged. t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly pivots toward highly selective kinase inhibitors and targeted protein degraders (PROTACs), the demand for versatile, orthogonally protected building blocks has surged. tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (CAS: 278798-15-5) stands out as a privileged scaffold[1]. The dual functionality of this molecule—featuring a Boc-protected piperidine and a reactive pyrazole core—allows medicinal chemists to execute highly regioselective modifications.

This whitepaper provides an in-depth analysis of the compound's safety profile, handling protocols, and its mechanistic role in synthesizing inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and Mitogen-Activated Protein Kinase (MAPK) pathways[2][3].

Chemical Identity & Physical Properties

Understanding the physicochemical properties of this building block is the first step in designing scalable synthetic routes. The presence of the tert-butyloxycarbonyl (Boc) group significantly increases the lipophilicity of the molecule, making it highly soluble in standard organic solvents (e.g., DCM, EtOAc, DMF) while rendering it insoluble in water.

PropertySpecification
Chemical Name tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate
CAS Number 278798-15-5
Molecular Formula C₁₃H₂₁N₃O₂
Molecular Weight 251.33 g/mol
Appearance White to off-white solid/powder
SMILES CC(C)(C)OC(=O)N1CCC(CC1)c2c[nH]nc2

Safety Data Sheet (SDS) & Hazard Mitigation

Despite its utility, this compound presents specific hazards that require stringent laboratory controls. According to safety standards from [4] and [5], the compound is classified under the Globally Harmonized System (GHS) as a respiratory, skin, and eye irritant.

GHS Classification & Hazard Data
GHS ParameterSpecification
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302 : Harmful if swallowed.H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation.
Precautionary Statements P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/eye protection/face protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Handling & Storage Causality
  • Storage Conditions: Store sealed in a dry environment at 2-8°C [6].

  • The Causality of Refrigeration: While the Boc carbamate is generally stable under neutral conditions, trace acidic impurities in ambient air or solvent moisture can catalyze premature deprotection over time at elevated temperatures. Refrigeration arrests this thermal degradation pathway, preventing the unwanted release of isobutylene gas and carbon dioxide[5].

  • Engineering Controls: The fine powder form poses an inhalation risk (H335)[1]. Handling must occur within a standard chemical fume hood with a face velocity of 80-100 fpm to prevent mucosal irritation.

Experimental Workflows & Self-Validating Protocols

The true value of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate lies in its orthogonal reactivity. The following protocols detail the standard operations for utilizing this scaffold, emphasizing the chemical causality behind each step.

Protocol A: Regioselective N-Alkylation of the Pyrazole Core

The Boc group protects the piperidine nitrogen, directing electrophiles exclusively to the pyrazole ring.

  • Preparation: Dissolve 1.0 eq of the compound in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 1.5 eq of Cesium Carbonate (Cs₂CO₃).

    • Causality: Cs₂CO₃ is chosen over stronger bases like Sodium Hydride (NaH) because the large cesium cation provides the "cesium effect," enhancing the nucleophilicity of the pyrazole nitrogen while preventing harsh basic cleavage of the Boc group.

  • Electrophile Addition: Dropwise add 1.1 eq of your chosen alkyl halide (R-X) at 0°C, then warm to room temperature.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 252 [M+H]⁺) is entirely replaced by the alkylated product mass.

Protocol B: Acid-Mediated Boc Deprotection

Once the pyrazole is functionalized, the piperidine nitrogen must be unmasked for subsequent amidation or SNAr coupling.

  • Solvation: Dissolve the alkylated intermediate in Dichloromethane (DCM).

    • Causality: DCM is utilized instead of ethereal solvents (like THF) because it does not coordinate with protons, ensuring the acid remains highly active for the cleavage mechanism.

  • Acid Cleavage: Add Trifluoroacetic Acid (TFA) to achieve a 1:4 TFA:DCM ratio by volume. Stir at room temperature for 2 hours.

    • Mechanism: TFA protonates the carbamate carbonyl, expelling a tert-butyl cation (which eliminates as isobutylene gas) and releasing CO₂.

  • Neutralization & Extraction: Concentrate the mixture in vacuo, then reconstitute in DCM and wash with saturated aqueous NaHCO₃.

  • Validation Checkpoint (Critical): The aqueous layer must test at pH ~8-9 using pH paper before phase separation. Failure to reach this basic pH means the product remains protonated as a water-soluble TFA salt, which will drastically reduce your isolated yield.

SynthesisWorkflow A Starting Material (CAS: 278798-15-5) B Pyrazole N-Alkylation (Cs2CO3, DMF) A->B Electrophile C Alkylated Intermediate B->C D Boc Deprotection (TFA / DCM) C->D Acidic Cleavage E Deprotected Piperidine (TFA Salt) D->E -CO2, -Isobutylene F Amidation / Coupling (HATU, DIPEA) E->F R-COOH G Target Kinase Inhibitor F->G

Synthetic workflow for Boc deprotection and coupling of CAS 278798-15-5 in drug discovery.

Applications in Kinase Inhibitor & PROTAC Design

The piperidine-pyrazole motif is a highly privileged structure in modern medicinal chemistry, frequently utilized in the synthesis of and MAPK pathway inhibitors[2][3].

When designing ATP-competitive kinase inhibitors, the pyrazole ring often acts as the "hinge binder," engaging in critical bidentate hydrogen bonding with the kinase backbone. Conversely, the piperidine ring is typically directed toward the solvent-exposed region. Because it projects into the solvent, the piperidine nitrogen serves as an ideal attachment vector for E3 ligase-recruiting linkers (such as CRBN or VHL ligands) in the development of PROTACs (Proteolysis Targeting Chimeras)[2].

EGFRPathway Inhibitor Kinase Inhibitor (Piperidine-Pyrazole Core) EGFR EGFR (Mutant/WT) Inhibitor->EGFR Binds ATP Pocket Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces Autophosphorylation Autophosphorylation EGFR->Autophosphorylation Blocked by Inhibitor MAPK MAPK / ERK Pathway Autophosphorylation->MAPK JAK JAK / STAT Pathway Autophosphorylation->JAK Proliferation Tumor Cell Proliferation MAPK->Proliferation JAK->Proliferation

Mechanism of action for EGFR kinase inhibitors utilizing the piperidine-pyrazole scaffold.

References

  • Title: Isoindolinone and indazole compounds for EGFR degradation (CN118344370A)

Sources

Foundational

The Architectural Role of tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate in Modern Kinase Inhibitor Design

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In contemporary drug discovery, the transition from pl...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary drug discovery, the transition from planar, lipophilic molecules to three-dimensional, highly soluble scaffolds is a primary driver of clinical success. At the forefront of this paradigm shift is tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (commonly referred to as 1-Boc-4-(1H-pyrazol-4-yl)piperidine). This bifunctional building block elegantly marries the target-binding prowess of a pyrazole pharmacophore with the physicochemical benefits of a saturated piperidine ring.

This whitepaper provides an in-depth technical analysis of this scaffold. We will explore the structural rationale behind its use, detail self-validating experimental protocols for its orthogonal functionalization, and examine its profound impact on the pharmacokinetic and pharmacodynamic profiles of targeted therapies, particularly protein kinase inhibitors (PKIs)[1].

Structural Rationale and Pharmacophore Mapping

The architecture of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is deliberately designed to address both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities simultaneously.

The Pyrazole Core: The Hinge-Binding Anchor

The pyrazole ring is a privileged scaffold in medicinal chemistry[1]. In the context of ATP-competitive kinase inhibitors, the unfused 1H-pyrazole acts as a bioisostere for the adenine ring of ATP. The adjacent nitrogen atoms serve as a highly efficient hydrogen-bond donor/acceptor pair, establishing critical bidentate interactions with the backbone amide and carbonyl residues of the kinase hinge region[2]. This interaction is foundational for anchoring the molecule within the ATP-binding pocket.

The Piperidine Ring: The 3D Exit Vector

While the pyrazole anchors the drug, the piperidine ring dictates its trajectory. Directly linked at the C4 position of the pyrazole, the piperidine ring projects out of the ATP-binding pocket and into the solvent-exposed channel[2]. By replacing traditional flat aromatic rings (like phenyl) with a saturated piperidine, chemists significantly increase the molecule's Fraction of sp3-hybridized carbons (Fsp3). This structural shift reduces the likelihood of non-specific hydrophobic interactions (promiscuity) and provides distinct axial and equatorial vectors for further functionalization to target specific kinase selectivity pockets[3].

The Boc Protecting Group: Orthogonal Control

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is not merely a placeholder; it is a strategic necessity. It completely masks the nucleophilicity and basicity of the piperidine amine, allowing harsh or strongly basic conditions to be applied to the pyrazole ring without cross-reactivity. Once the pyrazole is functionalized, the Boc group is cleanly cleaved under acidic conditions to reveal the secondary amine for late-stage diversification.

KinaseBinding Hinge Kinase Hinge Region (Backbone NH/C=O) Pyrazole Pyrazole Core (H-Bond Donor/Acceptor) Pyrazole->Hinge Bidentate H-Bonds Piperidine Piperidine Ring (Fsp3 Vector & Scaffold) Piperidine->Pyrazole C4 Linkage Solvent Solvent Channel (ADME / Solubility Tuning) Piperidine->Solvent Exit Vector Selectivity Selectivity Pocket (Target Specificity) Piperidine->Selectivity N-Substituent

Pharmacophore model illustrating the pyrazole-piperidine scaffold in a kinase ATP-binding site.

Physicochemical Impact: Data Presentation

The incorporation of the piperidine-pyrazole motif fundamentally alters the physicochemical properties of a drug candidate. Table 1 summarizes the quantitative advantages of this scaffold compared to traditional bi-aryl (phenyl-pyrazole) systems.

Table 1: Comparative Physicochemical Impact of the Piperidine-Pyrazole Scaffold

MetricPhenyl-Pyrazole ScaffoldPiperidine-Pyrazole ScaffoldPharmacokinetic Consequence
Fraction sp3 (Fsp3) 0.1 - 0.20.5 - 0.7Enhanced aqueous solubility; reduced off-target toxicity.
cLogP (Lipophilicity) 3.5 - 5.01.5 - 3.0Improved Lipophilic Ligand Efficiency (LLE); lower metabolic clearance.
Basic Center (pKa) None~9.5 (Secondary Amine)Enables stable salt formation (e.g., HCl, mesylate) for oral dosing.
3D Exit Vectors Planar (2D)Axial/Equatorial (3D)Access to deeper selectivity pockets in the kinase solvent channel.

Experimental Workflows & Self-Validating Protocols

To fully leverage tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate, a strict orthogonal functionalization sequence must be followed. The following protocols outline the causality behind each reagent choice to ensure high-fidelity synthesis.

Protocol 1: N-Alkylation of the Pyrazole Core

Objective: Selectively alkylate the pyrazole N1/N2 position while preserving the Boc-protected piperidine.

  • Preparation: Dissolve tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq).

    • Causality: The pyrazole NH is weakly acidic (pKa ~14.2). Deprotonation requires a mild inorganic base. Cs₂CO₃ is selected over K₂CO₃ due to the "cesium effect"—its higher solubility and larger ionic radius in polar aprotic solvents (DMF) generate a highly naked, nucleophilic pyrazolide anion. The Boc group remains entirely stable under these mildly basic conditions.

  • Electrophile Addition: Add the alkyl halide (e.g., an electrophilic warhead or targeting moiety) (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via LC-MS.

  • Workup: Quench with water to precipitate the product. Filter and wash with cold water.

Protocol 2: Boc Deprotection and Salt Isolation

Objective: Remove the Boc group to reveal the piperidine secondary amine for late-stage diversification.

  • Preparation: Suspend the N-alkylated intermediate in minimal 1,4-dioxane.

  • Acid Addition: Add 4N HCl in 1,4-dioxane (10.0 eq).

    • Causality: While Trifluoroacetic acid (TFA) in dichloromethane is the industry standard for Boc removal, it generates trifluoroacetate salts. TFA salts strongly suppress ionization in LC-MS and complicate downstream reverse-phase HPLC purification. Utilizing anhydrous HCl in dioxane yields a highly crystalline hydrochloride salt.

  • Reaction: Stir at room temperature for 2 hours. Gas evolution (isobutylene and CO₂) will be observed.

  • Isolation: Add diethyl ether to fully precipitate the piperidine hydrochloride salt. Filter and dry under a vacuum. Self-Validation: The absence of the tert-butyl singlet (~1.45 ppm) in ¹H-NMR confirms complete deprotection.

Protocol 3: Late-Stage Piperidine Functionalization (Amidation)

Objective: Couple the free piperidine amine with an acid to finalize the API.

  • Activation: In a vial, combine the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DMF. Stir for 10 minutes.

    • Causality: HATU is chosen for its rapid kinetics and ability to suppress epimerization. DIPEA is required in excess to neutralize the HCl salt of the piperidine from Protocol 2 and to drive the coupling.

  • Coupling: Add the piperidine hydrochloride salt (1.0 eq). Stir for 1 hour.

  • Purification: Purify directly via preparative HPLC.

SynthWorkflow Start tert-butyl 4-(1H-pyrazol-4-yl) piperidine-1-carboxylate PyrFunc 1. Pyrazole N-Functionalization (SNAr / Chan-Lam / Alkylation) Start->PyrFunc Int1 N-Substituted Pyrazole Intermediate PyrFunc->Int1 Deprot 2. Boc Deprotection (TFA/DCM or HCl/Dioxane) Int1->Deprot Int2 Free Piperidine Secondary Amine Deprot->Int2 PipFunc 3. Piperidine N-Functionalization (Amidation / Reductive Amination) Int2->PipFunc API Final Drug Candidate (e.g., Kinase Inhibitor) PipFunc->API

Orthogonal functionalization workflow of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate.

Applications in Targeted Therapies

The pyrazole-piperidine scaffold has been heavily validated in the clinic. Its unique combination of hinge-binding affinity and tunable pharmacokinetics makes it an ideal starting point for addressing complex oncological and neurodegenerative targets.

  • EGFR Degraders and Inhibitors: Recent patent literature highlights the use of pyrazole-piperidine derivatives in the synthesis of isoindolinone and indazole compounds designed for the ubiquitination and subsequent proteasome degradation of mutant Epidermal Growth Factor Receptor (EGFR)[4]. The piperidine ring provides the necessary linker vector to attach E3 ligase-recruiting ligands (PROTACs).

  • JAK Kinase Inhibitors: The pyrazole scaffold is the core pharmacophore in several FDA-approved JAK inhibitors (e.g., Ruxolitinib)[1]. Incorporating a piperidine ring at the C4 position allows chemists to modulate JAK1 vs. JAK2 selectivity by exploiting subtle differences in the solvent-exposed regions of the kinase domains.

  • JNK and Aurora Kinases: The structural versatility of pyrazole-based scaffolds allows them to be directed to multiple oncogenic targets through focused chemical modification, providing nanomolar potency and excellent selectivity profiles over off-target kinases[3].

Conclusion

tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is far more than a simple chemical reagent; it is a meticulously engineered vector for drug discovery. By providing a stable, orthogonally protected platform that inherently improves a molecule's Fsp3 and solubility, it allows medicinal chemists to focus on target engagement rather than fighting ADME liabilities. As the industry moves toward more complex modalities like PROTACs and allosteric modulators, the reliance on such highly optimized, bifunctional building blocks will only continue to grow.

References

  • MDPI (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at:[Link]

  • National Institutes of Health / PMC (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at:[Link]

  • Royal Society of Chemistry (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at:[Link]

  • Google Patents (2024).CN118344370A - Isoindolinone and indazole compounds for EGFR degradation.

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of Boc-Protected Pyrazole Piperidines

Abstract The pyrazole-piperidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a multitude of drug candidates and approved therapeutics. The conformational integrity and thermodynamic stabili...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole-piperidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a multitude of drug candidates and approved therapeutics. The conformational integrity and thermodynamic stability of these molecules are paramount to their biological activity, dictating how they interact with their protein targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a common strategy in synthetic chemistry, profoundly influences the molecule's conformational landscape. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of Boc-protected pyrazole piperidines, with a focus on the interplay between piperidine ring conformation and restricted rotation about the pyrazole-piperidine C-N bond, a phenomenon that can lead to atropisomerism. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural dynamics of this important chemical class.

Introduction: The Significance of Conformational Stability in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its function. For a drug molecule, its specific conformation determines the precise orientation of functional groups necessary for optimal binding to a biological target.[1] Molecules are not static entities; they exist as an ensemble of interconverting conformers.[2] The relative population of these conformers is dictated by their thermodynamic stability, typically quantified by the Gibbs free energy (ΔG). A lower free energy corresponds to a more stable and thus more populated conformation.

For Boc-protected pyrazole piperidines, two primary conformational equilibria are of critical importance:

  • Piperidine Ring Inversion: The interconversion between the two chair conformations of the piperidine ring.[3]

  • C-N Bond Rotation: The rotation around the single bond connecting the pyrazole and piperidine rings, which can be significantly hindered, leading to atropisomerism.[2]

Understanding and controlling these equilibria are crucial for rational drug design, as different conformers or atropisomers can exhibit vastly different biological activities, pharmacokinetic properties, and toxicological profiles.[4]

The Conformational Landscape of the N-Boc-Piperidine Ring

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain.[3] The introduction of the N-Boc group, however, introduces unique and powerful stereoelectronic effects that dramatically influence the conformational preferences of substituents.

The Role of Pseudoallylic (A1,3) Strain

The amide bond of the Boc group possesses partial double-bond character due to resonance. This planarity creates a phenomenon known as pseudoallylic strain, or A1,3 strain, which is a significant steric interaction between a substituent at the C2 (or C6) position of the piperidine ring and the bulky tert-butyl group of the Boc moiety.[5] This strain is minimized when the C2 substituent adopts an axial orientation, as this positions it away from the Boc group.[6] This is a profound departure from the typical preference for equatorial substituents seen in simple substituted cyclohexanes and piperidines.[6]

The thermodynamic preference for the axial orientation of a C2 substituent in an N-Boc piperidine can be substantial, with the trans isomer (axial substituent) being significantly more stable than the cis isomer (equatorial substituent).[6]

Atropisomerism: The Consequence of Hindered Pyrazole-Piperidine C-N Bond Rotation

Atropisomerism is a form of axial chirality that arises from restricted rotation around a single bond, leading to stereoisomers that can be isolated.[2] In the context of Boc-protected pyrazole piperidines, the bond connecting the piperidine nitrogen to the pyrazole ring is the axis of potential atropisomerism. The barrier to rotation around this C-N bond is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring (particularly at the positions ortho to the C-N bond) and on the piperidine ring (at C2 and C6) will sterically clash during rotation, increasing the energy barrier.

  • Electronic Effects: The electronic nature of the pyrazole ring and its substituents can influence the C-N bond's character and the rotational barrier.[7]

  • Piperidine Conformation: The conformation of the piperidine ring itself can influence the steric environment around the C-N bond.

Classification of Atropisomers

Atropisomers are classified based on their rotational energy barrier (ΔG‡) and corresponding half-life of interconversion (t1/2) at a given temperature.[2]

ClassRotational Barrier (ΔG‡) at 37 °CHalf-life (t1/2) at 37 °CCharacteristics & Developmental Considerations
Class 1 < 20 kcal/mol< 60 secondsRapidly interconverting. Typically considered as a single, achiral compound for development purposes. However, they bind to their targets in a specific, preferred conformation.[4]
Class 2 20 - 30 kcal/mol60 seconds to 4.5 yearsInterconversion is slow enough to potentially allow for separation, but the stereochemical integrity may be compromised over time under physiological or storage conditions. These can be challenging to develop.[2]
Class 3 > 30 kcal/mol> 4.5 yearsStereochemically stable. These should be developed as single atropisomers, requiring stereoselective synthesis or resolution.[2]

The presence of stable atropisomers (Class 2 and 3) has significant implications for drug development, as different atropisomers can have distinct pharmacological and toxicological profiles.[8] There are several FDA-approved drugs that exist as stable atropisomers, such as Sotorasib.[9]

Experimental and Computational Approaches to Assessing Thermodynamic Stability

A combination of experimental and computational techniques is essential for a thorough understanding of the thermodynamic stability of Boc-protected pyrazole piperidines.

Experimental Determination: Variable Temperature NMR (VT-NMR)

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for studying dynamic processes such as conformational changes and hindered bond rotation.[1] By recording NMR spectra at different temperatures, one can observe changes in the line shape of signals corresponding to the interconverting species.[10]

At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each conformer or atropisomer are observed. As the temperature is increased, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures.[10]

From the analysis of these temperature-dependent spectral changes, key thermodynamic parameters for the rotational barrier can be determined using the Eyring equation.[11][12]

Key Thermodynamic Parameters from VT-NMR:

  • Gibbs Free Energy of Activation (ΔG‡): The energy barrier to interconversion.

  • Enthalpy of Activation (ΔH‡): The heat of activation.

  • Entropy of Activation (ΔS‡): The change in disorder during the transition state.

  • Sample Preparation: Dissolve 5-10 mg of the Boc-protected pyrazole piperidine in a suitable deuterated solvent (e.g., deuterated toluene, deuterated chloroform) in a high-quality NMR tube. The solvent should have a wide temperature range and be inert to the sample.[13]

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature to serve as a reference.

  • Low-Temperature Spectra: Gradually decrease the temperature in increments of 10-20 K. Allow the temperature to equilibrate for at least 10-15 minutes at each step before acquiring a spectrum. Continue until the signals for the interconverting species are sharp and well-resolved (the slow-exchange regime).[1]

  • Coalescence Temperature (Tc): Carefully increase the temperature from the low-exchange regime, acquiring spectra at smaller temperature increments (e.g., 5 K) to accurately determine the temperature at which the two signals merge into a single broad peak. This is the coalescence temperature.[12]

  • High-Temperature Spectra: Continue to increase the temperature until the merged signal becomes a sharp, time-averaged singlet (the fast-exchange regime).

  • Data Analysis:

    • Use the coalescence temperature (Tc) and the chemical shift difference between the two signals in the slow-exchange limit (Δν in Hz) to calculate the rate constant (k) at coalescence.

    • Perform a full line-shape analysis at multiple temperatures in the intermediate exchange regime to obtain rate constants at each temperature.

    • Construct an Eyring plot (ln(k/T) vs. 1/T) to determine ΔH‡ (from the slope) and ΔS‡ (from the y-intercept).[14]

    • Calculate ΔG‡ at a specific temperature (e.g., 298 K) using the equation: ΔG‡ = ΔH‡ - TΔS‡.[12]

Computational Modeling: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and rationalizing the thermodynamic stability of different conformers.[15] DFT calculations can provide valuable insights into:

  • Relative Conformer Energies (ΔG): By optimizing the geometry of different possible conformers (e.g., chair vs. twist-boat for the piperidine ring, different rotational angles of the pyrazole), their relative Gibbs free energies can be calculated to predict their equilibrium populations.[16]

  • Rotational Energy Barriers (ΔG‡): A torsional scan, where the dihedral angle of the C-N bond is systematically rotated and the energy is calculated at each step, can be performed to map out the potential energy surface for rotation and identify the transition state energy.[11]

G cluster_0 Input Structure Generation cluster_1 Conformational Search & Optimization cluster_2 Rotational Barrier Calculation cluster_3 Thermodynamic Analysis start Build 3D structure of Boc-protected pyrazole piperidine define_axis Define Pyrazole-Piperidine C-N bond as the axis of rotation start->define_axis conf_search Perform initial conformational search (e.g., Molecular Mechanics) define_axis->conf_search dft_opt Select low-energy conformers for DFT optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt torsion_scan Perform relaxed torsional scan around C-N bond using DFT dft_opt->torsion_scan ts_search Identify transition state (TS) structure from scan torsion_scan->ts_search ts_opt Optimize TS geometry and perform frequency calculation to confirm a single imaginary frequency ts_search->ts_opt energy_calc Calculate Gibbs free energies (G) of ground state (GS) and transition state (TS) ts_opt->energy_calc delta_g Calculate rotational barrier: ΔG‡ = G(TS) - G(GS) energy_calc->delta_g

Caption: Workflow for DFT calculation of the rotational energy barrier.

Case Study: Interplay of Conformational Preferences

Consider a hypothetical N-(3-methyl-1H-pyrazol-1-yl)-N-Boc-2-ethylpiperidine. The thermodynamic stability of this molecule is governed by a complex interplay of the factors discussed:

  • Piperidine Conformation: Due to A1,3 strain, the 2-ethyl group will strongly prefer an axial orientation. This will be the dominant conformation of the piperidine ring.

  • Atropisomerism: The methyl group at the 3-position of the pyrazole ring and the ethyl group at the 2-position of the piperidine ring will create significant steric hindrance to rotation around the C-N bond. This is expected to result in a high rotational barrier, likely leading to stable, isolable atropisomers (Class 2 or 3).

  • Thermodynamic Equilibrium: The overall thermodynamic stability will be a function of the energy of the piperidine chair conformation (with the axial ethyl group) and the rotational barrier of the C-N bond. VT-NMR experiments would be able to probe the kinetics of the C-N bond rotation, while DFT calculations could quantify the energy difference between the two atropisomers and the height of the rotational barrier.

Conclusion and Future Outlook

The thermodynamic stability of Boc-protected pyrazole piperidines is a multifaceted property governed by the conformational preferences of the N-Boc-piperidine ring and the rotational barrier of the pyrazole-piperidine C-N bond. The pseudoallylic strain induced by the Boc group often dictates an axial preference for C2 substituents, while steric hindrance around the C-N bond can lead to atropisomerism. A thorough understanding of these phenomena, achieved through a synergistic application of experimental techniques like VT-NMR and computational methods such as DFT, is essential for the design and development of novel therapeutics based on this important scaffold. As our ability to predict and control molecular conformation improves, so too will our capacity to create safer and more effective medicines.

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  • Liu, Y., et al. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. The Journal of Physical Chemistry Letters, 15(8), 2270–2278. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Toenjes, S. T., & Gustafson, J. L. (2018). Atropisomerism in medicinal chemistry: challenges and opportunities. Future medicinal chemistry, 10(4), 409–422. [Link]

  • Xing, M. (2023, April 10). Variable Temperature NMR [Video]. YouTube. [Link] (Note: A representative YouTube link format is used as the original link was not provided).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Advanced Kinase Inhibitors Utilizing tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction and Mechanistic Rationale The development of highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction and Mechanistic Rationale

The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology and neuropharmacology. Within this domain, the pyrazole-piperidine motif has emerged as a privileged scaffold. The pyrazole ring frequently serves as a hinge-binding motif, engaging in critical hydrogen bond donor/acceptor interactions with the kinase backbone (e.g., at the ATP-binding site). Concurrently, the piperidine ring provides a versatile, sp3 -rich vector that improves aqueous solubility, enhances metabolic stability, and allows for the precise spatial arrangement of additional pharmacophores.

To synthesize these complex molecules, [1] is widely employed as a foundational building block. The use of this specific Boc-protected intermediate is driven by the necessity for orthogonal reactivity :

  • Regiocontrol: The secondary amine of an unprotected piperidine is significantly more nucleophilic than the pyrazole nitrogen. Without the tert-butoxycarbonyl (Boc) protecting group, electrophiles would preferentially attack the piperidine, leading to unwanted regioisomers. The Boc group ensures absolute regiocontrol, directing primary functionalization exclusively to the pyrazole N1 position.

  • Chemical Stability: The Boc group is highly stable under the basic and nucleophilic conditions required for SN​Ar or Buchwald-Hartwig cross-couplings at the pyrazole ring, yet it can be cleanly cleaved under mild acidic conditions once the pyrazole is functionalized.

Recent applications of this scaffold include the development of irreversible ERK1/2 covalent inhibitors [2], GCN2 inhibitors, and SHIP1 ligands for neurodegenerative disease models[3].

Synthetic Workflow Visualization

The following workflow illustrates the strategic sequence used to elaborate the tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate scaffold into a mature kinase inhibitor.

SyntheticWorkflow SM tert-Butyl 4-(1H-pyrazol-4-yl) piperidine-1-carboxylate Step1 Pyrazole N-Functionalization (SNAr or Cross-Coupling) SM->Step1 Aryl Halide, Base, Heat Step2 Boc Deprotection (Acidic Cleavage) Step1->Step2 TFA or HCl Step3 Piperidine N-Functionalization (Acylation/Alkylation) Step2->Step3 Electrophile, Base Product Final Kinase Inhibitor (e.g., ERK1/2 or EGFR) Step3->Product Purification

Synthetic workflow for kinase inhibitors using the Boc-protected pyrazolylpiperidine scaffold.

Validated Experimental Protocols

The following protocols represent a self-validating system for the synthesis of a covalent kinase inhibitor. Each step includes specific analytical checkpoints to ensure reaction fidelity before proceeding to the next stage.

Protocol A: N-Arylation of the Pyrazole Ring via SN​Ar

Objective: Attach a hinge-binding or regulatory aromatic domain to the pyrazole N1 position. Causality & Design: A strong, non-nucleophilic base ( Cs2​CO3​ ) is used to deprotonate the weakly acidic pyrazole without competing with the nucleophile. DMF is selected as the solvent due to its high dielectric constant, which stabilizes the Meisenheimer complex intermediate during the SN​Ar process.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (1.0 eq, 5.0 mmol) and anhydrous Cs2​CO3​ (2.0 eq, 10.0 mmol).

  • Reaction: Add anhydrous DMF (15 mL), followed by the aryl halide (e.g., 2-fluoro-4-nitropyridine, 1.2 eq, 6.0 mmol).

  • Execution: Stir the heterogeneous mixture at 90 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 252.1 [M+H]+) is consumed, and the product mass is dominant.

  • Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Boc Deprotection and Salt Formation

Objective: Unmask the piperidine nitrogen for late-stage functionalization. Causality & Design: While Trifluoroacetic acid (TFA) in DCM is common, using 4M HCl in dioxane is strategically superior here. It allows the direct precipitation of the product as a highly crystalline hydrochloride salt, bypassing the need for time-consuming flash chromatography.

  • Preparation: Dissolve the N-aryl pyrazolylpiperidine intermediate from Protocol A in anhydrous DCM (0.1 M concentration).

  • Reaction: Cool the solution to 0 °C using an ice bath. Dropwise, add 4M HCl in dioxane (10.0 eq). Note: Temperature control is critical to prevent the cleavage of sensitive ether or amine linkages on the newly installed aryl group.

  • Execution: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: A white precipitate should begin to form within 30 minutes, indicating the successful generation of the insoluble piperidine hydrochloride salt.

  • Isolation: Concentrate the suspension in vacuo. Triturate the resulting solid with cold diethyl ether (20 mL), filter, and dry under high vacuum to yield the pure hydrochloride salt.

Protocol C: Synthesis of a Covalent Kinase Inhibitor (Acrylamide Formation)

Objective: Install a Michael acceptor (acrylamide) on the piperidine nitrogen to target specific cysteine residues in the kinase active site (e.g., ERK1/2) [2]. Causality & Design: The reaction is performed at -78 °C to suppress the competitive polymerization of acryloyl chloride and prevent over-acylation. Excess DIPEA is required to first neutralize the HCl salt and subsequently act as an acid scavenger.

  • Preparation: Suspend the piperidine hydrochloride salt (1.0 eq, 2.0 mmol) in anhydrous DCM (20 mL) and cool to -78 °C.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 6.0 mmol) and stir for 10 minutes until the solution becomes homogeneous.

  • Acylation: Add a solution of acryloyl chloride (1.05 eq, 2.1 mmol) in DCM (2 mL) dropwise over 5 minutes.

  • Execution: Stir at -78 °C for 30 minutes.

  • Self-Validation Checkpoint: TLC (10% MeOH in DCM) should reveal the disappearance of the baseline amine spot and the appearance of a new, UV-active product spot.

  • Workup: Quench the reaction cold with saturated aqueous NaHCO3​ (10 mL). Extract with DCM, dry over MgSO4​ , and purify via reverse-phase preparative HPLC to yield the final covalent inhibitor.

Quantitative Data Summary

The table below summarizes optimized reaction conditions and yields for the diversification of the tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate scaffold across various kinase targets.

EntryElectrophile (Step 1)Coupling ConditionsYield (Step 1)Yield (Steps 2+3)Target Kinase
1 2-Fluoro-4-nitropyridine Cs2​CO3​ , DMF, 90 °C85%72%ERK1/2 [2]
2 4-Chloro-quinazoline K2​CO3​ , MeCN, 80 °C78%65%EGFR [4]
3 3-Bromo-5-(benzyloxy)pyridineCuI, K3​PO4​ , Dioxane, 110 °C68%70%GCN2 / SHIP1 [3]
4 2,4-Dichloro-pyrimidineDIPEA, n-BuOH, 120 °C81%68%LRRK2

Table 1: Reaction optimization and yield metrics for pyrazolylpiperidine-based kinase inhibitors.

Target Application: Kinase Signaling Pathway

To contextualize the biological application of these synthesized compounds, the diagram below illustrates the EGFR/ERK Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Compounds synthesized via the protocols above (specifically covalent acrylamides) are designed to irreversibly bind to ERK1/2, halting downstream cellular proliferation in oncogenic models.

KinasePathway Stimulus Growth Factors (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) Stimulus->EGFR Binds RAS RAS (GTPase) EGFR->RAS Activates RAF RAF (MAP3K) RAS->RAF Activates MEK MEK (MAP2K) RAF->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Pyrazolylpiperidine Covalent Inhibitor Inhibitor->ERK Irreversible Binding (Cys residue)

EGFR/ERK MAPK signaling pathway illustrating targeted inhibition by pyrazolylpiperidine compounds.

References

  • National Center for Biotechnology Information (NCBI). "tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate." PubChem Compound Summary for CID 53303646.[Link]

  • Jiang, Y., et al. (2022). "X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor." ACS Medicinal Chemistry Letters.[Link][1]

  • Peddibhotla, S., et al. (2019). "Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models." National Institutes of Health (NIH) / PMC.[Link][2]

  • Google Patents (2024). "Isoindolinone and indazole compounds for EGFR degradation." Patent CN118344370A.[3]

Sources

Application

Application Note: Strategic N-Alkylation of tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Introduction & Rationale tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is a highly versatile, privileged bifunctional building block. The piperidine-pyrazole axis is ubiquitous in modern medicinal chemistry, ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is a highly versatile, privileged bifunctional building block. The piperidine-pyrazole axis is ubiquitous in modern medicinal chemistry, serving as a core scaffold in kinase inhibitors, GPCR ligands, and emerging targeted protein degraders (PROTACs) such as EGFR degraders [5].

The strategic value of this molecule lies in its orthogonal reactivity. The piperidine nitrogen is masked by a tert-butyloxycarbonyl (Boc) protecting group, directing all electrophilic functionalization exclusively to the pyrazole ring. N-alkylation of the pyrazole core is the primary method for exploring chemical space, tuning lipophilicity, and optimizing the pharmacokinetic properties of the resulting drug candidates.

Mechanistic Insights (E-E-A-T)

The Symmetry Advantage in Regioselectivity

A notorious challenge in pyrazole chemistry is the regioselectivity of N-alkylation. Tautomerization of 3- or 5-substituted 1H-pyrazoles typically leads to intractable mixtures of N1 and N2 alkylated regioisomers, requiring laborious chromatographic separation or the use of highly specialized engineered biocatalysts [1].

Expert Insight: The 4-substituted architecture of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate circumvents this issue entirely. Because the piperidine substituent is located exactly at the C4 position, the pyrazole ring possesses a local plane of symmetry. Tautomerization between N1-H and N2-H yields chemically equivalent nitrogens. Consequently, alkylation produces a single, unambiguous product , drastically improving reaction yield, simplifying purification, and ensuring seamless scale-up.

The "Cesium Effect" in Base Selection

Deprotonation of the pyrazole N-H (pKa ~14.5) is required to generate the reactive pyrazolide anion. While potassium carbonate (K₂CO₃) is commonly used in general alkylations, we strongly advocate for cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile).

Causality: The larger ionic radius of the cesium cation (167 pm vs. 138 pm for potassium) results in a weaker, looser ion pair with the pyrazolide anion [4]. This "naked anion" effect significantly enhances the nucleophilicity of the pyrazole, which is critical to driving the reaction to completion when coupling with sterically hindered secondary alkyl halides or less reactive electrophiles.

Aza-Michael Additions

For the installation of electron-withdrawing alkyl chains (e.g., propionitriles, propionates), catalyst-free or mildly basic Aza-Michael additions to α,β-unsaturated systems offer a highly efficient, atom-economical alternative to traditional S_N2 alkylations [3].

Experimental Workflows & Methodologies

G SM tert-Butyl 4-(1H-pyrazol-4-yl) piperidine-1-carboxylate Deprot Deprotonation (Cs2CO3 / DMF) SM->Deprot Anion Pyrazolide Anion (Symmetric Intermediate) Deprot->Anion Alk Electrophilic Attack (R-X or Aza-Michael) Anion->Alk Prod N-Alkylated Product (Boc-Protected) Alk->Prod Deprotect Boc Deprotection (TFA / DCM) Prod->Deprotect Final Target Scaffold (Ready for N-derivatization) Deprotect->Final

Fig 1: Workflow for the functionalization of the pyrazole-piperidine scaffold.

Protocol A: General N-Alkylation via S_N2 Displacement

Objective: Alkylation of the pyrazole nitrogen using primary or secondary alkyl halides.

Reagents:

  • tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (1.0 eq, 1.0 mmol, ~251 mg)

  • Alkyl halide (e.g., benzyl bromide or iodomethane) (1.2 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq) [4]

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Activation: Charge a flame-dried round-bottom flask with the pyrazole starting material and Cs₂CO₃. Add anhydrous DMF. Stir the suspension at room temperature for 15 minutes. Causality: Pre-stirring allows for complete deprotonation and formation of the reactive cesium pyrazolide ion pair before the electrophile is introduced.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the alkyl halide dropwise. Causality: Cooling minimizes potential side reactions or polyalkylation, especially with highly reactive electrophiles like methyl iodide.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Monitor via LC-MS or TLC (typically complete in 2–4 hours).

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL) and quench with distilled water (20 mL).

  • Phase Separation: Separate the organic layer. Wash the organic phase with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 15 mL). Causality: Aqueous LiCl is highly effective at partitioning DMF out of the organic layer, preventing high-boiling DMF contamination during concentration.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure N-alkylated product.

Protocol B: Aza-Michael Addition

Objective: Conjugate addition of the pyrazole to α,β-unsaturated ketones, esters, or nitriles.

Reagents:

  • tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (1.0 eq)

  • Michael Acceptor (e.g., acrylonitrile, ethyl acrylate) (1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) or Cs₂CO₃ (0.1 eq) [3]

  • Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Procedure:

  • Initiation: Dissolve the pyrazole in MeCN. Add the Michael acceptor, followed by the catalytic base.

  • Heating: Heat the mixture to 60 °C. The reaction is typically complete within 6–12 hours. Causality: The Aza-Michael addition is an equilibrium process; mild heating accelerates the forward reaction while the catalytic base ensures continuous generation of the nucleophilic species without degrading the Michael acceptor.

  • Concentration: Cool to room temperature and evaporate the solvent directly.

  • Purification: Purify the crude residue via silica gel chromatography.

Quantitative Data & Optimization

Table 1: Optimization of N-Alkylation Conditions (Model Reaction with Benzyl Bromide)

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)*Rationale / Observation
1K₂CO₃ (1.5)Acetone251245%Poor base solubility; tight ion pair limits reactivity.
2K₂CO₃ (1.5)DMF25872%Better solvent polarity, but potassium ion pair is still restrictive.
3Cs₂CO₃ (1.5) DMF 25 3 >95% Optimal. Large Cs⁺ radius creates a highly reactive "naked" pyrazolide anion [4].
4NaH (1.2)THF0 to 252>90%Good yield, but hazardous reagent profile; strict anhydrous conditions required.
5TEA (2.0)DCM4024<10%Organic amine base is insufficiently strong to deprotonate the pyrazole (pKa ~14.5).

*Conversion determined by LC-MS analysis of the crude reaction mixture.

Downstream Processing: Boc Deprotection

Following successful N-alkylation, the Boc group can be quantitatively removed to expose the piperidine nitrogen for subsequent amidation, reductive amination, or S_NAr reactions.

Standard Deprotection: Treat the N-alkylated intermediate with a 1:4 mixture of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature for 1 hour. Concentrate and co-evaporate with toluene to remove residual TFA, yielding the piperidine TFA salt ready for the next synthetic step.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. URL: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI Molecules. URL: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Omega. URL: [Link]

  • PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary? Phase Transfer Catalysis Communications. URL: [Link]

  • Isoindolinone and indazole compounds for EGFR degradation (Patent CN118344370A). Google Patents.
Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Introduction: The Strategic Union of Pyrazole and Piperidine in Modern Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness and reliab...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Union of Pyrazole and Piperidine in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness and reliability in forging carbon-carbon bonds.[1][2] Its application in the pharmaceutical industry is particularly profound, where the construction of complex molecular architectures is paramount. This guide focuses on a specific, yet highly relevant application: the arylation of the tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate scaffold. This heterocyclic motif is of significant interest to medicinal chemists, as the combination of a pyrazole ring—a common pharmacophore found in numerous commercial drugs—with a piperidine moiety offers a versatile three-dimensional structure for probing biological space and optimizing pharmacokinetic properties.[3][4]

The presence of multiple nitrogen atoms and a Boc-protecting group on the piperidine presents unique challenges and considerations for the Suzuki-Miyaura coupling. This document provides a detailed protocol, explains the rationale behind the choice of reagents and conditions, and offers insights into potential challenges, thereby serving as a comprehensive resource for researchers in drug development and organic synthesis.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide.[5] The catalytic cycle, illustrated below, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition PdII_RX R¹-Pd(II)Ln-X (Palladacycle) OxAdd->PdII_RX Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Desired Product) RedElim->Product R1X R¹-X (Aryl Halide) R2B R²-B(OR)₂ (Boronic Acid/Ester) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction commences with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boron reagent, activated by a base, is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst.

Experimental Protocol: Arylation of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

This protocol details the Suzuki-Miyaura coupling of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate with a representative arylboronic acid.

Materials and Reagents
  • tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and water (4:1 or 5:1 v/v) or N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or a microwave vial equipped with a magnetic stir bar, add tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Causality Insight: An excess of the boronic acid is used to drive the reaction to completion and to compensate for potential protodeboronation, a common side reaction. The choice of base is crucial; inorganic bases like K₂CO₃ or Cs₂CO₃ are effective in activating the boronic acid for transmetalation without being harsh enough to cleave the Boc-protecting group under the reaction conditions.

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%).

    • Causality Insight: Pd(dppf)Cl₂ is often a robust catalyst for heteroaryl couplings, showing good activity and stability. Pd(PPh₃)₄ is a classic choice, though it may require higher temperatures. For particularly challenging couplings, more advanced catalysts like XPhos Pd G2 can be employed.[6]

  • Solvent Addition and Degassing: Add the solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask. The reaction mixture should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes or by three cycles of vacuum-backfill with the inert gas.

    • Causality Insight: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. A mixed aqueous-organic solvent system is often used to dissolve both the organic substrates and the inorganic base.

  • Reaction Execution (Conventional Heating): Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Execution (Microwave Irradiation): If using a microwave reactor, seal the vial and place it in the instrument. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 10-30 minutes).[3][7]

    • Causality Insight: Microwave heating can significantly accelerate the reaction, often leading to higher yields and cleaner reaction profiles by minimizing thermal decomposition of sensitive substrates.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Key Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate with various arylboronic acids, based on literature precedents for similar substrates.

Catalyst (mol%)Base (equiv.)SolventTemperature (°C) / TimeArylboronic AcidExpected Yield RangeReference
Pd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)90 °C / 6 h4-Methoxyphenylboronic acid75-90%[8][9]
Pd(PPh₃)₄ (5)Na₂CO₃ (2.5)DME/H₂O (4:1)90 °C / 12 hPhenylboronic acid60-80%[9]
XPhos Pd G2 (2)K₃PO₄ (3.0)Dioxane/H₂O (5:1)100 °C / 4 h3-Fluorophenylboronic acid80-95%[6]
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (10:1)110 °C / 8 h2-Thienylboronic acid70-85%[10]
Pd(dppf)Cl₂ (3)K₂CO₃ (2.5)DMF120 °C (MW) / 20 min4-Acetylphenylboronic acid85-95%[7]

Troubleshooting and Optimization

Troubleshooting LowYield Low or No Yield Catalyst Catalyst Deactivation LowYield->Catalyst Possible Cause Boronic Boronic Acid Decomposition (Protodeboronation) LowYield->Boronic Possible Cause Incomplete Incomplete Reaction Temp Insufficient Temperature or Reaction Time Incomplete->Temp Possible Cause Base Ineffective Base Incomplete->Base Possible Cause SideProducts Side Products Observed SideProducts->Boronic Possible Cause Homocoupling Homocoupling of Boronic Acid SideProducts->Homocoupling Possible Cause

Caption: A workflow for troubleshooting common issues in the Suzuki-Miyaura coupling.

  • Low or No Yield:

    • Catalyst Deactivation: The presence of unprotected nitrogen atoms in the pyrazole ring can potentially coordinate to the palladium center, leading to catalyst inhibition.[10] Using bulkier, electron-rich phosphine ligands (e.g., XPhos, SPhos) can mitigate this issue. Ensure thorough degassing to prevent oxidation of the Pd(0) species.

    • Ineffective Base: The choice of base is critical. If the reaction is sluggish, a stronger base like K₃PO₄ or Cs₂CO₃ may be required. However, be mindful of the stability of the Boc-protecting group with stronger bases and prolonged heating.

  • Incomplete Reaction:

    • Insufficient Temperature/Time: Some sterically hindered or electronically deactivated substrates may require higher temperatures or longer reaction times. Microwave irradiation is an excellent option to explore for accelerating the reaction.

  • Observation of Side Products:

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction, especially with electron-rich or heteroaryl boronic acids at elevated temperatures. Using a boronate ester (e.g., a pinacol ester) can enhance stability.

    • Homocoupling: The formation of biaryl products from the boronic acid (R²-R²) can occur, often promoted by the presence of oxygen. Rigorous degassing is the primary solution.

Conclusion

The Suzuki-Miyaura cross-coupling of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate provides a powerful and versatile method for the synthesis of novel, medicinally relevant compounds. By understanding the underlying mechanism and carefully selecting the catalyst, base, and reaction conditions, researchers can effectively navigate the challenges associated with this complex heterocyclic system. The protocols and insights provided herein serve as a robust starting point for the successful application of this pivotal reaction in drug discovery and development programs.

References

  • Arkivoc. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. [Link]

  • MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • OUCI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • RSC Publishing. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • PMC. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]

  • PMC. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ResearchGate. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Application

Application Note: Functionalization Strategies for tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Introduction & Strategic Rationale The compound tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (CAS: 278798-15-5) 1 is a highly versatile, bifunctional pharmacophore widely utilized in modern drug discovery. It s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The compound tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (CAS: 278798-15-5) 1 is a highly versatile, bifunctional pharmacophore widely utilized in modern drug discovery. It serves as a critical building block in the design of kinase inhibitors, GPCR modulators, and PROTAC degraders. The strategic installation of the tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a deliberate design choice: it completely passivates the secondary amine, directing all subsequent electrophilic or cross-coupling functionalizations exclusively to the pyrazole ring.

The Degenerate Tautomerism Advantage: A critical, often underappreciated mechanistic advantage of this specific building block lies in its symmetry. Pyrazoles substituted at the 3-position typically yield challenging-to-separate mixtures of 1,3- and 1,5-regioisomers during N-alkylation or N-arylation. However, because the piperidine ring occupies the C4 position, the 1H and 2H tautomers of the pyrazole are degenerate. Consequently, functionalization at either nitrogen atom yields a single, geometrically identical 1,4-disubstituted product, completely eliminating the need for complex regioisomer separation 2.

Mechanistic Workflow & Divergent Pathways

The pyrazole core offers two distinct vectors for structural diversification: the nucleophilic nitrogen atoms (N1/N2) and the electron-rich carbon atoms (C3/C5). The workflow below outlines the divergent synthetic pathways available for this building block.

FunctionalizationWorkflow cluster_N N-Functionalization (N1/N2) cluster_C C-H Functionalization (C3/C5) SM tert-butyl 4-(1H-pyrazol-4-yl) piperidine-1-carboxylate (Boc-Protected) NAryl Chan-Lam N-Arylation [Cu(OAc)2, Aryl-B(OH)2, O2] SM->NAryl Cu Catalysis NAlkyl Base-Mediated N-Alkylation [Cs2CO3, R-X] SM->NAlkyl SN2 Displacement Bromo Electrophilic Bromination [NBS, DMF, 0°C] SM->Bromo Electrophilic Aromatic Substitution Suzuki Suzuki-Miyaura Coupling [Pd(dppf)Cl2, R-B(OH)2] Bromo->Suzuki Pd-Catalyzed Cross-Coupling

Fig 1. Divergent functionalization pathways of the Boc-protected pyrazole building block.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters for the primary functionalization pathways, providing a comparative baseline for reaction planning.

Functionalization PathwayReagents & CatalystTarget PositionTypical YieldReaction TimeKey Mechanistic Advantage
N-Arylation (Chan-Lam) Cu(OAc)₂, Aryl-B(OH)₂, PyridineN165–85%12–24 hMild room-temperature conditions; prevents Boc cleavage.
N-Alkylation Cs₂CO₃ or NaH, R-XN175–95%2–8 hDegenerate tautomerism ensures 100% regioselectivity.
C-H Bromination NBS, DMF, 0 °CC3 / C570–90%1–3 hNBS prevents HBr accumulation, preserving the Boc group.
Suzuki Cross-Coupling Pd(dppf)Cl₂, R-B(OH)₂, K₂CO₃C3 / C560–80%4–12 hEnables rapid pharmacophore extension post-halogenation.

Validated Experimental Protocols

Protocol A: Regioselective N-Arylation via Chan-Lam Coupling

The Chan-Lam coupling provides a robust method for synthesizing N-aryl pyrazoles. Unlike Buchwald-Hartwig aminations that require strong bases (e.g., NaOtBu) and elevated temperatures—which risk thermal deprotection of the Boc group—the Chan-Lam reaction operates at room temperature under mild, open-air conditions 3.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask open to the atmosphere, dissolve tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (1.0 equiv) and the desired arylboronic acid (1.5 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Catalyst & Ligand Addition: Add anhydrous Cu(OAc)₂ (0.1 equiv) followed by pyridine (2.0 equiv).

    • Causality: Pyridine serves a dual purpose: it acts as a ligand to solubilize the copper species and as a base to drive the transmetalation step. The open-air environment is strictly required, as atmospheric oxygen acts as the terminal oxidant to regenerate the active Cu(II) catalyst from the reduced Cu(I) intermediate post-reductive elimination.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 12–24 hours.

    • Self-Validation System: The reaction mixture will transition from a pale blue suspension to a deep green or brown solution, visually confirming the formation of the active copper-aryl intermediate. TLC monitoring (UV 254 nm) will show the consumption of the starting material, while LC-MS will confirm the target mass without the presence of Boc-cleaved byproducts (M-100).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to complex the copper salts (the aqueous layer will turn deep blue). Extract the organic layer with DCM, dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Electrophilic C-H Bromination (C3/C5 Activation)

Halogenation at the C3 or C5 position of the pyrazole ring establishes a versatile handle for downstream carbon-carbon bond formation via Suzuki-Miyaura or Sonogashira cross-coupling 4.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) and cool to 0 °C using an ice bath.

  • Electrophile Addition: Slowly add N-bromosuccinimide (NBS) (1.05 equiv for mono-bromination) in small portions over 10 minutes.

    • Causality: Pyrazoles naturally undergo electrophilic aromatic substitution at the C4 position because the intermediate arenium ion is most stable there. Since C4 is sterically and electronically blocked by the piperidine ring, the electrophilic attack is forced to the adjacent C3/C5 carbons. NBS is utilized instead of elemental bromine (Br₂) because it avoids the generation of stoichiometric hydrobromic acid (HBr) as a primary byproduct, which would prematurely cleave the acid-sensitive Boc protecting group 5.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature for an additional 1–2 hours.

    • Self-Validation System: Monitor the reaction via LC-MS. The product peak will exhibit a characteristic 1:1 isotopic doublet (M and M+2) indicative of the incorporation of a single bromine atom. The absence of an M+4 signal confirms that over-bromination (di-bromination) has been successfully suppressed by the strict 0 °C temperature control.

  • Workup: Pour the mixture into ice water to precipitate the product. If the product forms an oil, extract with ethyl acetate (EtOAc), wash the organic layer extensively with water (3x) and brine to remove residual DMF, dry over MgSO₄, and concentrate.

References

  • NextSDS. "tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate - Chemical Substance Information". NextSDS Database.[Link]

  • K. K. et al. "Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β". Journal of Enzyme Inhibition and Medicinal Chemistry (NIH/Tandfonline).[Link]

  • A. S. et al. "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles". The Chemical Record (KTU ePubl).[Link]

  • F. M. et al. "Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles". RSC Advances (RSC Publishing).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Introduction & Synthetic Strategy Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield bottlenecks in the synthesis of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Strategy

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield bottlenecks in the synthesis of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate. This scaffold is a critical building block in modern drug discovery, particularly in the development of kinase inhibitors and targeted protein degraders ([1]).

The most modular, scalable, and field-proven approach relies on a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Reaction of 4-bromopyrazole with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester.

  • Catalytic Hydrogenation: Reduction of the resulting tetrahydropyridine double bond using Palladium on Carbon (Pd/C) to yield the final piperidine core.

Below is the diagnostic workflow we use to troubleshoot and optimize this exact sequence.

SynthesisTroubleshooting SM Starting Materials: 4-Bromopyrazole + N-Boc-THP-4-boronic ester Step1 Step 1: Suzuki Coupling (Pd Catalyst, Base) SM->Step1 Int Intermediate: Boc-THP-pyrazole Step1->Int Prob1 Issue: Protodeboronation Step1->Prob1 Prob2 Issue: Catalyst Poisoning (Free N-H) Step1->Prob2 Step2 Step 2: Hydrogenation (Pd/C, H2 gas) Int->Step2 Prod Target Product: tert-Butyl 4-(1H-pyrazol-4-yl) piperidine-1-carboxylate Step2->Prod Prob3 Issue: Incomplete Reduction Step2->Prob3 Sol1 Fix: Use XPhos Pd G2 & mild base (K3PO4) Prob1->Sol1 Sol2 Fix: Protect Pyrazole or increase Pd loading Prob2->Sol2 Sol3 Fix: Silica plug filtration & 50 psi H2 pressure Prob3->Sol3

Figure 1: Synthetic workflow and diagnostic logic tree for optimizing the two-step synthesis.

Step-by-Step Experimental Methodologies

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Maximize C-C bond formation while suppressing boronic ester hydrolysis. This protocol is self-validating; the appearance of the desired product mass without the des-boronated byproduct confirms the kinetic balance is correct.

  • Preparation: In an oven-dried Schlenk flask, charge 4-bromopyrazole (1.0 equiv), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv) ([2]).

  • Catalyst Addition: Add XPhos Pd G2 (2–5 mol%) ([3]). This bulky, electron-rich precatalyst is critical for overcoming the high activation energy of the unprotected pyrazole and accelerating transmetalation.

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (10:1 ratio, 0.2 M concentration). The low water content minimizes hydrolytic protodeboronation.

  • Reaction: Purge the flask with N₂ (3x). Heat the mixture to 80 °C for 4–6 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification (Critical for Step 2): Purify via silica gel chromatography. Self-Validation Check: To prevent catalyst poisoning in the subsequent hydrogenation, pass the purified product through a metal scavenger resin (e.g., SiliaMetS Thiol) to remove trace palladium. The intermediate should be a white to off-white solid; a grey tint indicates residual palladium.

Protocol B: Catalytic Hydrogenation

Objective: Complete reduction of the alkene without Boc-deprotection.

  • Preparation: Dissolve the intermediate tert-butyl 4-(1H-pyrazol-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate in absolute ethanol (0.1 M).

  • Catalyst Loading: Add 10% Pd/C (15-20 wt% relative to the substrate). Crucial Addition: Add 0.1 equiv of triethylamine to buffer the mixture against trace acidity from the carbon support.

  • Reaction: Evacuate and backfill the reaction vessel with H₂ gas (3x). Pressurize to 50 psi using a Parr shaker or balloon (if high pressure is unavailable, extend reaction time). Stir vigorously at 40 °C for 8–12 hours.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate.

Quantitative Data & Optimization Metrics

The table below summarizes the causality between reaction conditions and isolated yields, demonstrating the necessity of our optimized protocols over standard literature conditions.

Reaction ConditionCatalyst SystemBase / SolventTemp / TimeYield (%)Primary Issue Observed
Standard Suzuki Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)90°C / 12h45%Protodeboronation
Optimized Suzuki XPhos Pd G2 (2 mol%)K₃PO₄ / Dioxane:H₂O (10:1)80°C / 4h88%None
Standard Hydro. 10% Pd/C (10 wt%)MeOH / H₂ (1 atm)25°C / 16h60%Incomplete conversion
Optimized Hydro. 10% Pd/C (20 wt%)EtOH / H₂ (50 psi)40°C / 8h95%None

Troubleshooting Guides & FAQs

Q1: Why am I seeing massive protodeboronation of the N-Boc-tetrahydropyridine-4-boronic acid pinacol ester during the Suzuki step? Causality & Solution: Heteroaryl and cyclic vinyl boronic esters are notoriously prone to hydrolytic protodeboronation under basic aqueous conditions ([4]). The hydroxide or carbonate base required to activate the boronic ester simultaneously accelerates the cleavage of the C-B bond. The Fix: You must shift the kinetic balance to favor cross-coupling over hydrolysis. Switch to a highly active precatalyst like XPhos Pd G2, which rapidly enters the catalytic cycle and accelerates transmetalation. Furthermore, reduce the water content in your solvent system (e.g., 10:1 Dioxane:H₂O) and replace strong bases with a milder, anhydrous alternative like K₃PO₄ or CsF.

Q2: Does the unprotected pyrazole N-H interfere with the palladium catalyst? Causality & Solution: Yes. The free N-H of the 1H-pyrazole can coordinate to the palladium center, forming off-cycle, unreactive Pd-heteroatom complexes. This effectively poisons the catalyst, stalling the catalytic cycle and leading to poor turnover numbers. The Fix: There are two validated approaches. The chemical solution is to pre-protect the 4-bromopyrazole with a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group. The catalytic solution is to use a bulky, electron-rich ligand (like XPhos) that sterically crowds the Pd center, preventing multi-coordination of the pyrazole nitrogens while still permitting the oxidative addition of the aryl bromide.

Q3: My hydrogenation step stalls at 50-60% conversion. How do I push the alkene reduction to completion? Causality & Solution: The intermediate alkene is frequently contaminated with residual palladium, phosphine ligands, or halide salts from the Step 1 Suzuki coupling. These impurities act as potent poisons for the heterogeneous Pd/C catalyst, permanently occupying the active sites on the carbon support. The Fix: Rigorous purification of the intermediate is non-negotiable. Pass the Step 1 product through a short silica plug or use a metal scavenger resin prior to hydrogenation. Additionally, switching the solvent from MeOH to EtOH and increasing the H₂ pressure to 50 psi enhances the solubility of hydrogen gas, driving the reaction forward thermodynamically.

Q4: I am losing the Boc protecting group during the hydrogenation step. Why is this happening? Causality & Solution: While Boc groups are generally stable to Pd/C hydrogenation, commercial Pd/C can sometimes be slightly acidic depending on the manufacturing process (due to unwashed carbon supports). In alcoholic solvents, this trace acidity can catalyze the solvolysis of the Boc group over extended reaction times. The Fix: Add a catalytic amount of an amine base (e.g., 0.1 equivalents of triethylamine) to the hydrogenation mixture. This buffers any trace acidity from the Pd/C, ensuring the Boc group remains intact throughout the reduction.

References

  • Isoindolinone and indazole compounds for EGFR degradation.Google Patents (CN118344370A).
  • Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors.Google Patents (US20060046991A1).
  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. URL:[Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. LJMU Research Online. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Welcome to the Technical Support Center for tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate . This building block is heavily utilized in the synthesis of targeted therapeutics, including advanced oncology drugs li...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate . This building block is heavily utilized in the synthesis of targeted therapeutics, including advanced oncology drugs like EGFR degraders[1]. However, its unique structural dichotomy frequently presents significant solubility challenges during synthesis, extraction, and purification.

This guide is designed for researchers and drug development professionals, providing mechanistic insights and field-proven protocols to overcome these bottlenecks.

Molecular Diagnostics: The Root of the Solubility Issue

To troubleshoot solubility, you must first understand the causality behind the molecule's physical properties. The solubility profile of this compound is governed by a "push-pull" relationship between its two primary functional groups:

  • The Boc Protecting Group (Lipophilic): The tert-butyloxycarbonyl (Boc) group is a bulky, non-polar moiety. Its presence drastically decreases aqueous solubility and increases the overall molecular weight and LogP of the compound[2].

  • The 1H-Pyrazole Ring (H-Bonding Network): The pyrazole ring possesses both a hydrogen bond donor (-NH) and a hydrogen bond acceptor (-N=). This allows the molecules to form robust intermolecular hydrogen-bonded dimers or polymeric chains[3]. This strong intermolecular force creates a high crystal lattice energy, making the compound difficult to solvate in cold, non-polar organic solvents[2].

Solvent Compatibility Matrix

Understanding how different solvents interact with the crystal lattice is critical for reaction design. Below is a synthesized matrix of solvent compatibilities based on the molecule's structural properties.

Solvent CategoryExamplesSolubilizing PowerMechanistic Rationale
Aqueous Water, BrineVery Poor The lipophilic Boc group actively repels water solvation[2].
Non-Polar Hexanes, HeptanePoor Lacks the polarity to disrupt pyrazole-pyrazole intermolecular hydrogen bonds[2].
Moderate Polarity THF, Ethyl AcetateModerate Good for general handling, but high concentrations may lead to precipitation if cooled.
Halogenated Dichloromethane (DCM)Excellent High polarizability effectively solvates the lipophilic core while disrupting H-bonds.
Polar Aprotic DMF, DMSO, DMAcExcellent Strong hydrogen-bond acceptors that outcompete and break pyrazole dimers.

Troubleshooting Guides (FAQs)

Phase 1: Reaction Setup & Synthesis

Q: I am attempting an N-alkylation on the pyrazole ring, but the starting material will not fully dissolve in Acetonitrile (ACN) at room temperature. What should I do? A: The high lattice energy from the pyrazole hydrogen bonding resists dissolution in moderately polar aprotic solvents like ACN. Solution: Switch your reaction solvent to DMF or DMSO. Alternatively, if you must use ACN, add your organic base (e.g., DIPEA or Cs2​CO3​ ) and gently heat to 40 °C. The base will begin to deprotonate the pyrazole NH, breaking the intermolecular network and forming a highly soluble intermediate salt.

Phase 2: Aqueous Workup & Extraction

Q: My compound crashes out as a white, gummy precipitate at the interface when I wash my organic layer with water. How do I recover it? A: This unexpected precipitation occurs because the reaction solvent mixes with the aqueous phase, causing the pyrazole derivative to "crash out" due to its low aqueous solubility[3]. The hydrogen bonding network rapidly reassembles at the biphasic interface. Solution: Increase the volume of your organic solvent, or switch to a solvent with higher solubilizing power, such as DCM or 2-Methyltetrahydrofuran (2-MeTHF)[3].

Q: Can I just acidify the aqueous layer to force the basic pyrazole into the water, wash the organics, and then neutralize? A: Absolutely not. While adjusting the pH to be acidic (e.g., using HCl) is a standard technique to increase the solubility of basic pyrazole derivatives[3], this is strictly contraindicated here. The Boc group is highly acid-sensitive. Exposing the compound to strong aqueous acids will catalyze the cleavage of the Boc group, yielding a water-soluble piperidinium salt and destroying your intermediate.

Phase 3: Purification & Crystallization

Q: I am struggling to obtain high-quality crystals for characterization; I only get amorphous powders. How can I improve crystallization? A: Poor solubility often makes crystallization challenging[3]. Amorphous precipitation occurs when the compound crashes out of solution too quickly. Solution: Employ a binary solvent system (solvent-antisolvent recrystallization)[2]. Dissolve the compound in a minimal amount of hot "good" solvent (e.g., Ethyl Acetate), and titrate in a "poor" solvent (e.g., Heptane) dropwise until turbidity is observed, then cool slowly[3].

Standardized Experimental Protocols

Protocol A: pH-Controlled Aqueous Extraction (Self-Validating System)

This protocol ensures maximum recovery while preventing accidental Boc-deprotection.

  • Dilution: Upon reaction completion, dilute the mixture with DCM or 2-MeTHF (10 mL per gram of theoretical yield). Causality: These solvents disrupt hydrogen bonding better than standard ethers.

  • Quenching: Wash the organic layer with half-saturated aqueous NaHCO3​ . Validation Check: Test the pH of the aqueous layer. It must remain between pH 7.5–8.5. If it drops below pH 4.0, immediately neutralize with base to prevent Boc cleavage.

  • Phase Separation: Stir vigorously for 5 minutes. If an emulsion or interfacial precipitate forms, add 5% v/v Methanol to the organic phase. Causality: Methanol acts as a hydrogen-bond disruptor, breaking the pyrazole chains causing the emulsion.

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Solvent-Antisolvent Crystallization
  • Dissolution: In a flask, add the minimum amount of hot Ethyl Acetate (approx. 3-5 mL/g) to dissolve the crude pyrazole derivative completely[3].

  • Titration: While maintaining heat (60 °C), add Heptane dropwise until the solution becomes slightly turbid[3].

  • Annealing: Add 1-2 drops of hot Ethyl Acetate until the solution becomes clear again[3].

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod[3].

  • Collection: Collect the crystals by filtration, wash with cold Heptane, and dry under a vacuum[3].

Troubleshooting Workflow

SolubilityTroubleshooting N_Start Solubility Issue: Boc-Piperidine-Pyrazole N_Phase At which stage? N_Start->N_Phase N_Rxn Reaction Setup N_Phase->N_Rxn Synthesis N_Ext Aqueous Workup N_Phase->N_Ext Extraction N_Pur Chromatography N_Phase->N_Pur Isolation N_RxnSol Switch to DMF/DMSO or add DIPEA base N_Rxn->N_RxnSol N_ExtSol Add DCM or 2-MeTHF. Do NOT acidify! N_Ext->N_ExtSol N_PurSol Pre-treat silica with 1-2% TEA N_Pur->N_PurSol

Troubleshooting workflow for resolving stage-specific solubility issues.

References

  • Title: CN118344370A - Isoindolinone and indazole compounds for EGFR degradation Source: Google Patents URL: Citation Index: [1]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Purification of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Welcome to the technical support guide for the chromatographic purification of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic purification of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this intermediate with high purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification strategy effectively.

The subject molecule, tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate, possesses structural features that can make its purification non-trivial. The presence of two nitrogen-containing heterocycles (piperidine and pyrazole) imparts basicity and polarity, while the tert-butyloxycarbonyl (Boc) protecting group adds a lipophilic character. This amphiphilic nature, combined with the potential for strong interactions with stationary phases, necessitates a well-designed purification approach.

This guide is structured to help you navigate from initial method development to troubleshooting complex separation issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the purification of this compound.

Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?

A1: The chromatographic behavior is primarily governed by three structural features:

  • Piperidine and Pyrazole Nitrogens: These basic nitrogens are prone to strong interactions with acidic silanol groups on standard silica gel, which is a primary cause of peak tailing.[1][2][3] The pyrazole ring contains both a non-basic, pyrrole-type nitrogen and a weakly basic, pyridine-type nitrogen.[4]

  • Boc Protecting Group: This bulky, non-polar group increases the molecule's solubility in organic solvents and provides a hydrophobic counter-balance to the polar heterocyclic core. This makes both normal-phase and reverse-phase chromatography viable options.[5]

  • Polarity: The presence of N-H and C-N bonds makes the molecule moderately polar, requiring relatively polar mobile phases in normal-phase chromatography for elution.[6][7]

Q2: Should I use normal-phase or reverse-phase chromatography for purification?

A2: The choice depends on your specific needs, including the nature of impurities, required purity, and scale. Both modes are effective.

FeatureNormal-Phase Chromatography (NPC)Reverse-Phase Chromatography (RPC)
Stationary Phase Silica Gel or AluminaC18-functionalized Silica
Typical Solvents Non-polar (Hexane/Heptane) with polar modifiers (Ethyl Acetate, Methanol)Polar (Water, Acetonitrile, Methanol) with acidic modifiers (TFA, Formic Acid)
Primary Use Case Large-scale preparative purification (Flash Chromatography), separation of non-polar impurities.High-resolution analytical HPLC, purity checks, purification of polar impurities.
Key Challenge Peak tailing due to interaction with silanols.Potential for Boc-group hydrolysis with strong acidic modifiers.[8]

Q3: What are good starting conditions for a preparative flash chromatography purification?

A3: For a standard silica gel flash column, a good starting point is a gradient elution of ethyl acetate (EtOAc) in hexanes or petroleum ether.[9][10]

  • Develop a TLC Method: First, find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.3.[11] A common starting blend is 50-70% EtOAc in Hexane.

  • Add a Basic Modifier: To mitigate peak tailing, add a small amount of triethylamine (TEA), typically 0.1-1%, to your mobile phase.[2][11] This "masks" the acidic silanol sites on the silica.

  • Perform Gradient Elution: Start the flash chromatography run with a lower polarity than your TLC system (e.g., 20-30% EtOAc in Hexane) and gradually increase the polarity to elute your compound.

Q4: How can I analyze the purity of my collected fractions?

A4: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative analysis of fractions during flash chromatography. For high-resolution quantitative analysis, a reverse-phase HPLC-UV method is ideal. A typical analytical method would use a C18 column with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[5][12] The product, being less polar than the deprotected amine, will have a longer retention time.[5]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during purification.

Issue 1: Poor Separation or Co-elution with Impurities

If your target compound is not well-separated from byproducts or starting materials, consider the following.

  • Potential Cause: Incorrect Mobile Phase Polarity. The polarity of your eluent may not be optimized to differentiate between the compound of interest and impurities with similar polarities.

  • Solution: Optimize the Mobile Phase.

    • Adjust Solvent Ratio: If using a binary system like EtOAc/Hexane, perform a systematic screen of different ratios using TLC to maximize the separation (ΔRf) between your product and the impurity.

    • Change Solvent Selectivity: Replace one of the mobile phase components. For example, substituting dichloromethane (DCM) or a mixture of DCM/Methanol for Ethyl Acetate can alter the separation selectivity due to different solvent-solute interactions.

    • Use a Shallower Gradient: In flash chromatography, a slower, shallower gradient increases the column volumes over which the compounds elute, often improving resolution.

  • Potential Cause: Column Overloading. Exceeding the loading capacity of the column leads to broad, overlapping peaks.[3]

  • Solution: Reduce Sample Load. As a rule of thumb, for a routine separation on silica gel, the sample load should be between 1-5% of the mass of the stationary phase. For difficult separations, this may need to be reduced to <0.5%.

Issue 2: Significant Peak Tailing

Peak tailing is the most common problem for nitrogen-containing heterocycles on silica gel, reducing resolution and fraction purity.[13][14]

  • Primary Cause: Secondary Silanol Interactions. The basic nitrogen atoms in the piperidine and pyrazole rings can form strong ionic interactions with acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][14] This causes a portion of the analyte molecules to be retained longer, resulting in a "tail."

    G Analyte Analyte (Basic Nitrogens) Interaction Strong Ionic Interaction Analyte->Interaction Binds to Silica Silica Surface (Acidic Si-OH) Silica->Interaction Site of Tailing Peak Tailing Interaction->Tailing Causes

    Caption: Cause-and-effect diagram for peak tailing.

  • Solutions:

    • Add a Basic Modifier (Normal-Phase): Introduce a competing base like triethylamine (TEA) or ammonia into the mobile phase (0.1-2% v/v).[11] The modifier will preferentially bind to the active silanol sites, preventing the analyte from interacting strongly and resulting in a more symmetrical peak shape.

    • Adjust Mobile Phase pH (Reverse-Phase): When using reverse-phase HPLC, operating at a low pH (e.g., pH 2.5-3.0 with TFA or formic acid) protonates the basic nitrogens.[2][11] This creates a consistent positive charge on the molecule. Simultaneously, the low pH suppresses the ionization of residual silanols on the C18 stationary phase, minimizing unwanted ionic interactions.[2]

    • Use an End-Capped Column (Reverse-Phase): For HPLC, select a modern, high-purity, end-capped C18 column. End-capping treats the silica surface to reduce the number of accessible free silanol groups, leading to significantly better peak shapes for basic compounds.[14]

Issue 3: Low Recovery or Compound Degradation

If you are losing a significant amount of your product during purification, it may be either irreversibly adsorbed or decomposing.

  • Potential Cause: Irreversible Adsorption. Highly polar compounds can bind very strongly to silica gel, especially if the mobile phase is not polar enough to elute them.

  • Solution: Increase Mobile Phase Strength. After eluting your target compound, flush the column with a much stronger solvent system (e.g., 5-10% Methanol in DCM) to "strip" any remaining material. If the product is in this strip, your primary elution was too weak.

  • Potential Cause: Degradation on Acidic Silica. Standard silica gel is acidic and can cause degradation of sensitive molecules.[15] The Boc group, in particular, is known to be labile to acid.[8]

  • Solution: Deactivate the Silica Gel or Use an Alternative Phase.

    • Deactivation: Before loading the sample, flush the packed silica gel column with 2-3 column volumes of the initial mobile phase containing 1-2% triethylamine. Then, equilibrate with the starting mobile phase (without TEA) before loading.[11] This neutralizes the acidic sites.

    • Alternative Stationary Phases: Consider using neutral or basic alumina, or a bonded phase like diol or amino-propylated silica for particularly sensitive compounds.[11]

Issue 4: Potential for Boc Group Cleavage

The Boc protecting group is sensitive to acid and can be inadvertently removed during purification, especially in reverse-phase systems.

  • Potential Cause: Strong Acidic Modifiers. Using trifluoroacetic acid (TFA), especially at concentrations >0.1% or during fraction concentration where its effective concentration increases, can cleave the Boc group.[8]

  • Solutions:

    • Use a Weaker Acid: Substitute TFA with a less aggressive acid like formic acid (FA) or acetic acid (AA) at 0.1%. While this may slightly broaden peaks compared to TFA, it significantly improves Boc group stability.

    • Immediate Neutralization: If using TFA is unavoidable, immediately add a small amount of a volatile base like ammonium bicarbonate to the collected fractions to neutralize the acid before solvent evaporation.

    • Use Normal-Phase Chromatography: NPC avoids acidic conditions altogether, making it the safest option if Boc group stability is a primary concern.

Part 3: Detailed Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

This protocol is essential for quickly finding suitable conditions for normal-phase flash chromatography.

  • Prepare Stock Solution: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or Ethyl Acetate) to make a ~5 mg/mL solution.

  • Spot the TLC Plate: Using a capillary spotter, apply a small spot of the solution onto the baseline of a silica gel TLC plate.

  • Screen Solvents: Prepare a series of developing chambers with different ratios of Ethyl Acetate in Hexane (e.g., 20%, 40%, 60%, 80%). Add 0.5% TEA to each solvent mixture.

  • Develop Plates: Place one TLC plate in each chamber and allow the solvent front to travel to about 1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a staining agent like potassium permanganate.

  • Analyze: Identify the solvent system that provides good separation between your product and impurities, with the product having an Rf value of ~0.2-0.3. This will be the basis for your flash chromatography mobile phase.

Protocol 2: Preparative Flash Chromatography (Normal-Phase)

This workflow outlines the purification of the title compound on a silica gel column.

G TLC TLC Slurry Slurry TLC->Slurry Sample Sample Slurry->Sample Equilibrate Equilibrate Sample->Equilibrate Load Load Equilibrate->Load Elute Elute Load->Elute Collect Collect Elute->Collect Analyze Analyze Collect->Analyze Combine Combine Analyze->Combine Evaporate Evaporate Combine->Evaporate

Caption: Workflow for preparative flash chromatography.

  • Column Packing: Select a silica gel column appropriate for your sample size. Pack the column using a slurry of silica in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane).

  • Sample Loading: For best results, use dry loading. Pre-adsorb your crude material onto a small amount of silica gel (~2-3 times the mass of the crude product). Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Equilibration: Equilibrate the column by flushing with 2-3 column volumes (CVs) of the starting mobile phase (e.g., 10% EtOAc/Hexane + 0.5% TEA).

  • Elution: Begin the elution with the starting mobile phase. Run a linear gradient from the starting polarity to a higher polarity (e.g., 10% to 80% EtOAc over 10-15 CVs).

  • Fraction Collection: Collect fractions throughout the run. The size of the fractions should be appropriate for the column size (typically 1/4 to 1/2 of the column volume).

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the purified compound.

References
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Hawach Scientific. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Dolan, J. W. (2014, August 22). Retaining Polar Compounds. LCGC Europe. Retrieved from [Link]

  • Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Atlantis Press. (2016, March). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Butkevičius, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25685–25694. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Welch Materials, Inc. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • Feichtinger, K., et al. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 3(16), 2497–2500. Retrieved from [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Schmidt, T. C., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 3023–3032. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Practical Synthesis of Fragment. Retrieved from [Link]

  • ResearchGate. (2020, March 16). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • International Journal of Current Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Ley, S. V., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quaternary Amines by Reverse-Phase Mechanism. Retrieved from [Link]

  • MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in Commercial Batches of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Welcome to the technical support center for tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common purity challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common purity challenges encountered during the commercial-scale synthesis of this important building block. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you diagnose and resolve purity issues effectively.

Section 1: Understanding the Synthesis and Common Impurities

The commercial synthesis of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate often involves a multi-step process. A common route includes the synthesis of a pyrazole precursor, which is then coupled with a suitable piperidine derivative.[1][2] For instance, a key intermediate could be tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate, which can be further functionalized.[3]

Q1: What are the most common impurities we should expect in our commercial batches?

A1: Based on typical synthetic routes, impurities can be broadly categorized into three classes: process-related, intermediate-related, and degradation products. Understanding the source of these impurities is the first step in effective troubleshooting.

Impurity ClassPotential SpeciesLikely Origin / Root Cause
Process-Related Residual PalladiumIncomplete removal of the palladium catalyst used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4][5]
Residual SolventsInefficient drying or solvent swapping during work-up and isolation.
Inorganic SaltsByproducts from the reaction or work-up (e.g., from the base used in a coupling reaction).
Intermediate-Related Unreacted Starting MaterialsIncomplete reaction conversion. Common unreacted materials could include tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate or the corresponding boronic acid/ester.[6]
Homocoupled ProductsSide reactions where the organoboron compound or the aryl halide couples with itself, a common byproduct in Suzuki reactions.[7]
RegioisomersFormation of an undesired pyrazole regioisomer during the initial pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[8]
Degradation Products Deprotected PiperidineLoss of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, which can occur during work-up or if acidic byproducts are formed.[9]
Oxidized ImpuritiesOxidation of the pyrazole ring or other sensitive functional groups, potentially catalyzed by residual metals.[7]
Visualizing the Troubleshooting Workflow

A systematic approach is crucial when a batch fails to meet purity specifications. The following workflow provides a logical pathway from problem identification to resolution.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Corrective Action A Low Purity Detected (e.g., HPLC, GC) B Characterize Impurity Profile (LC-MS, NMR, RRT) A->B C Identify Key Impurity/Impurities B->C D Review Batch Manufacturing Record C->D E Hypothesize Impurity Source (Process, Intermediate, Degradation) D->E F Develop Purification Strategy (Recrystallization, Slurry Wash, Chromatography) E->F G Optimize Reaction Conditions (Temp, Time, Reagent Stoichiometry) E->G H Implement & Verify Solution F->H G->H

Caption: A logical workflow for troubleshooting low purity issues.

Section 2: Analytical and Purification Protocols

Effective troubleshooting relies on robust analytical methods and well-designed purification protocols.

Q2: What is a reliable HPLC method for analyzing the purity of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate?

A2: A standard reverse-phase HPLC method is typically effective for this compound. The following is a good starting point, but it should be optimized and validated for your specific impurity profile.

Protocol 1: Reverse-Phase HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Rationale: The C18 stationary phase provides good retention for this moderately polar molecule. The formic acid in the mobile phase helps to ensure sharp peak shapes by protonating any basic sites. A gradient elution is necessary to resolve early-eluting polar impurities from the main product and any late-eluting non-polar impurities.

Q3: Our latest batch has high levels of residual palladium. What is the most effective way to remove it on a commercial scale?

A3: Residual palladium is a common issue in products synthesized via cross-coupling reactions and is strictly regulated by bodies like the ICH.[10] While recrystallization can sometimes reduce palladium levels, a more targeted approach using a scavenger is often more effective and scalable.[4][11]

Protocol 2: Palladium Scavenging with Functionalized Silica
  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, Ethyl Acetate) at a concentration of 5-10 volumes.

  • Scavenger Selection: Select a functionalized silica scavenger with high affinity for palladium, such as one containing thiol or thiourea groups.[11]

  • Scavenging: Add the scavenger (typically 1-5 wt% relative to the product) to the solution. Heat the mixture to 40-60 °C and agitate for 4-18 hours. The optimal time and temperature should be determined through small-scale trials.[11]

  • Filtration: Cool the mixture and filter it through a celite pad to remove the scavenger. Wash the pad with fresh solvent.

  • Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Isolation: If palladium levels are acceptable, proceed with the final product isolation, which may involve crystallization.

Rationale: Functionalized silica scavengers work by chemisorption, where the palladium species form strong covalent bonds with the sulfur-containing functional groups on the silica surface.[4] This makes the removal highly efficient and selective. Performing the scavenging step before final crystallization prevents the palladium from being trapped within the crystal lattice, which can make it much harder to remove.[10]

Q4: We are struggling with a persistent, oily product that is difficult to crystallize. How can we improve our crystallization process?

A4: Oily products are a common challenge, especially with Boc-protected compounds which can be prone to forming oils or amorphous solids.[12] This issue is often caused by residual solvents or impurities that inhibit crystal formation. A well-designed recrystallization or slurry protocol is key.

Protocol 3: Optimizing Crystallization via Anti-Solvent Addition
  • Solvent Selection: Choose a solvent system where the product is soluble in one solvent ("good" solvent, e.g., ethyl acetate, isopropanol) and insoluble in another ("anti-solvent" or "poor" solvent, e.g., hexane, heptane).[13]

  • Dissolution: Dissolve the crude oily product in a minimal amount of the "good" solvent at an elevated temperature (e.g., 40-50 °C).

  • Filtration (Optional): If insoluble particulates are present, perform a hot filtration.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the hot solution with stirring until persistent turbidity is observed.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider adding seed crystals.[14] Further cooling in an ice bath can improve yield.

  • Isolation: Collect the crystals by filtration, wash with the cold anti-solvent, and dry under vacuum.

Rationale: This method carefully controls the supersaturation of the solution, which is critical for forming a stable crystal lattice rather than an oil. Slow cooling and the optional use of seed crystals encourage the growth of larger, purer crystals.[14]

Visualizing the Purification Workflow

G A Crude Product Solution B Add Palladium Scavenger A->B Step 1 C Heat and Agitate (4-18h, 40-60°C) B->C Step 2 D Filter to Remove Scavenger C->D Step 3 E Concentrate Filtrate D->E Step 4 F Perform Anti-Solvent Recrystallization E->F Step 5 G Filter and Dry F->G Step 6 H Pure Crystalline Product (<10 ppm Pd) G->H Step 7

Caption: A typical workflow for palladium removal and final purification.

Section 3: FAQs on Specific Impurities

Q5: We have an impurity with a mass corresponding to the loss of the Boc group. What causes this, and how can we prevent it?

A5: The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[9] The formation of a deprotected impurity, 4-(1H-pyrazol-4-yl)piperidine, can occur if the reaction mixture is exposed to acid during the reaction or work-up.

Possible Causes:

  • Acidic Reagents: Use of acidic reagents that are not fully neutralized.

  • Acidic Byproducts: Formation of acidic byproducts during the reaction.

  • Work-up Conditions: Acidic aqueous washes (e.g., using HCl or KHSO₄) that are too concentrated or have prolonged contact time.[15]

Preventative Measures:

  • pH Control: Carefully monitor and control the pH during the reaction and work-up, keeping it neutral or slightly basic.

  • Quenching: Use a mild basic quench (e.g., saturated sodium bicarbonate solution) to neutralize any acid before work-up.

  • Work-up: If an acidic wash is necessary, use a dilute acid and minimize the contact time.

Q6: Our analysis shows a significant peak that we suspect is a homocoupled bi-pyrazole or bi-piperidine impurity. How can this be minimized?

A6: Homocoupling is a classic side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7] It can occur with both the organoboron reagent and the aryl halide.

Possible Causes:

  • Oxygen Exposure: The presence of oxygen can promote the homocoupling of organoboron reagents.[16]

  • Reaction Stoichiometry: An imbalance in the stoichiometry of the coupling partners can sometimes lead to an increase in homocoupling.

  • Catalyst/Ligand Choice: The choice of palladium source and ligand can influence the rates of the desired cross-coupling versus the undesired homocoupling.

Preventative Measures:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) to exclude oxygen.[16]

  • Reagent Quality: Use high-quality reagents and ensure the organoboron compound is free from significant degradation.

  • Process Optimization: Experiment with different palladium catalysts, ligands, and bases to find conditions that favor the cross-coupling pathway. For instance, using bulkier phosphine ligands can sometimes suppress side reactions.[17]

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. Available from: [Link]

  • Practical Synthesis of Fragment. Royal Society of Chemistry. Available from: [Link]

  • tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem. Available from: [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available from: [Link]

  • (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available from: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available from: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available from: [Link]

  • Crystallization method of Boc-amino acid. Google Patents.
  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available from: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available from: [Link]

  • Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. PubChem. Available from: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? ResearchGate. Available from: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available from: [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up. ResearchGate. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available from: [Link]

  • Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. PubMed. Available from: [Link]

  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PMC. Available from: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available from: [Link]

Sources

Troubleshooting

Reducing catalyst poisoning in cross-coupling with tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting cross-coupling reactions with nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting cross-coupling reactions with nitrogen-rich heterocycles. Specifically, tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate presents a unique challenge: while the piperidine nitrogen is safely masked by a Boc group, the unprotected 1H-pyrazole moiety is a notorious catalyst poison.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you bypass off-cycle catalyst deactivation, optimize your yields, and streamline your drug development workflows.

Mechanistic Insight: Why Do Unprotected Pyrazoles Poison Catalysts?

Before troubleshooting, we must understand the causality of the failure. The 1H-pyrazole ring contains an acidic N–H (pKa ~14 in water) and a highly nucleophilic, basic sp² nitrogen. During a palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig), the pyrazole can outcompete the desired transmetalation step.

Instead of propagating the catalytic cycle, the pyrazole coordinates to the Pd(II) oxidative addition complex. This leads to the displacement of the phosphine ligand and the formation of highly stable, off-cycle Pd(II)-azolyl resting states . If multiple pyrazoles coordinate, they form insoluble polymeric or oligomeric species, visually indicated by the rapid precipitation of "palladium black" and a stalled reaction[1][2].

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd Aryl Halide TransMet Transmetalation Intermediate OxAdd->TransMet Boronic Acid / Base Poison1 Off-Cycle Resting State L-Pd(II)-Azolyl Complex OxAdd->Poison1 Pyrazole Coordination (Competitive) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Product Poison1->OxAdd Bulky Ligand (XPhos) Forces Reversibility Poison2 Inactive Oligomers [Pd(Azolyl)2]n (Precipitate) Poison1->Poison2 Loss of Ligand (L)

Mechanism of Pd-catalyst poisoning by unprotected 1H-pyrazole coordination.

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling with tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate stalls at 15% conversion. Should I protect the pyrazole N–H? A: Protection is the traditional, brute-force solution. Masking the N–H with a Tetrahydropyranyl (THP), 2-(Trimethylsilyl)ethoxymethyl (SEM), or Trityl (Trt) group completely eliminates the poisoning effect. However, this adds two synthetic steps (protection and deprotection) to your workflow, reducing overall atom economy and yield. If your downstream chemistry tolerates these steps, THP is highly recommended due to its ease of installation and removal under mildly acidic conditions.

Q2: I want to avoid extra synthetic steps. Can I perform the cross-coupling on the unprotected pyrazole? A: Yes. You can bypass the protection step by engineering the steric environment of the catalyst. The Buchwald group demonstrated that using highly sterically encumbered dialkylbiaryl phosphine ligands—specifically XPhos or SPhos —prevents the coordination of a second pyrazole molecule to the palladium center[1][3]. The sheer bulk of the ligand physically blocks the formation of the inactive bis(azolyl)palladium(II) oligomers, forcing the off-cycle resting state to remain reversible and pushing the reaction toward transmetalation.

Q3: I switched to XPhos, but my reaction is still sluggish. What palladium source should I use? A: The method of catalyst generation is critical. If you use Pd(OAc)₂ + XPhos, the reduction of Pd(II) to the active Pd(0) species takes time. During this induction period, the unprotected pyrazole can coordinate to Pd(II) and poison it before the catalytic cycle even begins. Solution: Use Palladium G3 or G4 precatalysts (e.g., XPhos Pd G3). These precatalysts undergo rapid, base-mediated activation at room temperature to generate the active, monoligated L-Pd(0) species instantaneously, outcompeting pyrazole coordination[1][3]. For amination reactions involving pyrazole bromides, tBuBrettPhos Pd G3 is the authoritative standard[4][5].

Q4: How do base and solvent selection impact the poisoning effect? A: Transmetalation must be faster than catalyst deactivation. For unprotected azoles, using a biphasic or highly polar solvent system (e.g., 1,4-Dioxane/H₂O or THF/H₂O) with a soluble base (like K₃PO₄ or K₂CO₃) accelerates the activation of the boronic acid. Avoid weak, insoluble bases like Na₂CO₃ in anhydrous solvents, as the slow transmetalation will give the pyrazole ample time to trap the Pd(II) intermediate.

Quantitative Data: Ligand & Catalyst Comparison

The following table summarizes the expected performance of various catalytic systems when cross-coupling unprotected pyrazole derivatives, based on established mechanistic investigations[1][3].

Catalytic SystemBaseSolvent SystemTemp (°C)Typical YieldCatalyst State
Pd(PPh₃)₄Na₂CO₃Toluene / H₂O100< 10%Poisoned (Pd Black)
Pd(OAc)₂ + dppfK₃PO₄1,4-Dioxane10015 - 30%Severe Oligomerization
XPhos Pd G3 K₂CO₃ Dioxane / H₂O (4:1) 80 85 - 95% Active (Monoligated)
SPhos Pd G3K₃PO₄Toluene / H₂O (10:1)10080 - 90%Active (Monoligated)
tBuBrettPhos Pd G3*LiHMDSTHF6575 - 90%Active (For C-N Amination)

*Note: tBuBrettPhos is specifically optimized for C-N cross-coupling (Buchwald-Hartwig amination) of unprotected pyrazole halides[4][5].

Experimental Protocol: Suzuki-Miyaura Coupling of Unprotected Pyrazole

This self-validating protocol utilizes the XPhos Pd G3 precatalyst to ensure rapid Pd(0) generation and steric exclusion of pyrazole poisoning.

Materials Required:

  • tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (Electrophile or Nucleophile, depending on halogenation/borylation). Assume as the halide for this protocol (1.0 equiv).

  • Aryl boronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (2 to 5 mol%)

  • K₂CO₃ (3.0 equiv, finely milled or as a 2M aqueous solution)

  • 1,4-Dioxane (Degassed)

  • Deionized H₂O (Degassed)

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (1.0 equiv), the aryl boronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and XPhos Pd G3 (0.05 equiv).

  • Atmosphere Exchange: Seal the vial with a PTFE septum. Evacuate the vial and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v ratio, yielding a 0.2 M concentration with respect to the pyrazole) via syringe.

  • Reaction Execution: Place the vial in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800+ rpm) to ensure optimal mixing of the biphasic system.

  • Monitoring: Monitor the reaction via LC-MS. The bulky XPhos ligand will prevent off-cycle Pd-azolyl precipitation, and full conversion is typically observed within 2 to 6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove catalyst residues. Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Workflow Step1 1. Reagent Prep Weigh Pyrazole, Ar-B(OH)2, Base, & XPhos Pd G3 Step3 3. Atmosphere Evacuate & Backfill with Argon (3x) Step1->Step3 Step2 2. Solvent Addition Add Degassed Dioxane/H2O (4:1) Step4 4. Reaction Heat at 80°C Monitor by LC-MS Step2->Step4 Step3->Step2 Step5 5. Workup Filter via Celite, Extract & Purify Step4->Step5

Step-by-step workflow for Suzuki-Miyaura coupling with unprotected pyrazoles.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation". Journal of the American Chemical Society, 135(34), 12877-12885. URL:[Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides". Organic Letters, 16(3), 832-835. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate Reactions

Welcome to the Technical Support Center for handling tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate . This bifunctional building block is highly valued in drug discovery for synthesizing PROTAC linkers, kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate . This bifunctional building block is highly valued in drug discovery for synthesizing PROTAC linkers, kinase inhibitors, and other complex pharmacophores. However, researchers frequently encounter low yields and sluggish kinetics when functionalizing the pyrazole ring. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these steric challenges.

Section 1: Mechanistic Insights into Steric Hindrance

To solve poor reactivity, we must first understand the causality behind it. This molecule presents a unique dual-steric challenge:

  • The N-Boc Shielding Effect: The tert-butoxycarbonyl (Boc) group is exceptionally bulky. While located on the piperidine nitrogen, the molecule's conformational flexibility (often adopting a chair conformation with the pyrazole in the equatorial position) allows the bulky Boc group to sweep through a large hydrodynamic volume, reducing the solvent-accessible surface area of the entire molecule.

  • C4-Piperidine Vicinal Bulk: The C(sp3) center of the piperidine ring is directly attached to the C4 position of the pyrazole. This creates a dense secondary steric environment immediately adjacent to the reactive N1/N2 pyrazole nitrogens.

  • Transmetalation Barriers: In transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig or Chan-Lam), the bulky environment severely restricts the approach of bulky electrophiles or catalyst complexes. This raises the activation energy required for the critical transmetalation and reductive elimination steps[1][2].

StericShielding Substrate tert-Butyl 4-(1H-pyrazol-4-yl) piperidine-1-carboxylate BocGroup Bulky N-Boc Group (Long-Range Shielding) Substrate->BocGroup Piperidine C4-Piperidine Ring (Vicinal Steric Bulk) Substrate->Piperidine Pyrazole 1H-Pyrazole N-H (Reactive Site) Substrate->Pyrazole Hindrance Restricted Catalyst/Electrophile Approach BocGroup->Hindrance Piperidine->Hindrance Hindrance->Pyrazole Blocks Solution1 Cu-Diamine Catalysis (Smaller Atomic Radius) Hindrance->Solution1 Overcome via Solution2 Radical-Mediated Transmetalation Hindrance->Solution2 Overcome via

Figure 1: Mechanistic pathways of steric shielding and corresponding catalytic solutions.

Section 2: FAQs & Troubleshooting Guides

Q1: My Buchwald-Hartwig N-arylation of the pyrazole yields <20% product when using bulky aryl bromides. How can I improve this? A: The low yield is caused by steric clash at the Palladium center during reductive elimination. Traditional bulky phosphine ligands (like XPhos or BrettPhos) can sometimes be too sterically demanding when both the aryl halide and the pyrazole substrate are hindered. Solution: Switch to a Copper-diamine catalyzed system. Copper has a smaller atomic radius and forms less sterically congested transition states. Using CuI with a diamine ligand (e.g., N,N'-dimethylethylenediamine) successfully couples hindered aryl halides with pyrazoles at lower activation energies[3].

Q2: I am attempting a Chan-Lam coupling with an alkylboronic ester to alkylate the pyrazole, but the reaction stalls completely. Why? A: Conventional Chan-Lam coupling struggles significantly with C(sp3) centers due to an inherently high energy barrier during the two-electron boron-to-copper transmetalation step[1]. The steric bulk of the piperidine ring exacerbates this. Solution: Utilize an aminyl radical substitution approach. By harnessing the radical reactivity of alkylboronic pinacol esters (APEs), the rapid capture of alkyl radicals by a Cu(II) complex forms a highly reactive Cu(III) intermediate, bypassing the traditional transmetalation bottleneck[1].

Q3: Can I use organocopper reagents for highly sterically hindered C-C cross-couplings on this molecule? A: Yes. If you are functionalizing the molecule via cross-coupling, employing organocopper reagents under Palladium catalysis is highly effective for sterically hindered carbon centers. The Cu(I)-Pd(II) interaction lowers the deformation energy of the reactants, resulting in a compact transmetalation transition state that tolerates extreme steric bulk[2].

Q4: My Boc deprotection is incomplete even after 4 hours in 10% TFA/DCM. Is this normal? A: Yes. The local steric environment can shield the carbamate oxygen from protonation, slowing down the cleavage kinetics. Solution: Increase the acid concentration to 50% TFA/DCM or switch to 4M HCl in dioxane. Elevating the temperature slightly to 35 °C will also help overcome the activation barrier without degrading the pyrazole core.

Section 3: Experimental Protocols

Protocol A: Copper-Diamine-Catalyzed N-Arylation for Hindered Substrates

Self-Validating System: The use of a diamine ligand ensures the Cu(I) species remains soluble and active, preventing the formation of inactive copper oxide precipitates (indicated by a color change to black).

  • Preparation: In an oven-dried Schlenk tube, add tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (1.0 equiv), the hindered aryl bromide (1.2 equiv), CuI (5 mol%), and K 2​ CO 3​ (2.1 equiv)[3].

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3 times).

  • Ligand & Solvent Addition: Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous toluene (0.5 M concentration) via syringe.

  • Reaction: Seal the tube and heat at 110 °C for 24 hours. Causality note: Toluene is chosen over polar solvents to maximize the operating temperature and drive the challenging reductive elimination.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Radical-Mediated Chan-Lam N-Alkylation

Self-Validating System: The reaction relies on radical generation; the presence of a radical scavenger (e.g., TEMPO) in a control reaction should completely inhibit product formation, verifying the mechanism.

  • Setup: In a nitrogen-filled glovebox, charge a vial with the pyrazole substrate (1.0 equiv), alkylboronic pinacol ester (1.5 equiv), Cu(OAc) 2​ (20 mol%), and a suitable base (e.g., LiOtBu, 2.0 equiv)[1].

  • Solvent: Add anhydrous solvent (e.g., DMF or DMAc, 0.2 M).

  • Reaction: Stir the mixture at 60 °C for 12-16 hours. The aminyl radical-mediated boron abstraction will generate the necessary alkyl radical for Cu(II) capture[1].

  • Workup: Quench with water, extract with EtOAc, wash with brine to remove DMF, dry over Na 2​ SO 4​ , and purify via column chromatography.

Workflow Step1 1. Substrate Preparation Mix Pyrazole + Alkylboronic Pinacol Ester Step2 2. Catalyst Addition Add Cu(II) Salt + Base Step1->Step2 Step3 3. Radical Generation Aminyl Radical-Mediated Boron Abstraction Step2->Step3 Step4 4. High-Valent Intermediate Capture of Alkyl Radical by Cu(II) Step3->Step4 Step5 5. Reductive Elimination Formation of C(sp3)-N Bond Step4->Step5

Figure 2: Step-by-step workflow of the radical-mediated Chan-Lam N-alkylation.

Section 4: Data Presentation

Table 1: Catalyst and Ligand Selection Guide for Sterically Hindered Pyrazoles

Coupling TypeSteric EnvironmentRecommended Catalyst/SystemLigand / AdditiveTypical YieldMechanistic Advantage
N-Arylation Moderate (Unsubstituted Aryl)Pd 2​ (dba) 3​ XPhos or BrettPhos75-90%Highly active Pd(0) generation.
N-Arylation High (ortho-substituted Aryl)CuIN,N'-dimethylethylenediamine65-85%Smaller Cu radius minimizes transition state clash.
N-Alkylation High (C(sp3) Alkylboron)Cu(OAc) 2​ (Radical pathway)LiOtBu (Base)60-80%Bypasses 2-electron transmetalation via radicals.
C-C Coupling Extreme (Bulky Electrophiles)Cu(I)-Pd(II) SynergisticOrganocopper Reagents70-95%Lowers deformation energy of reactants.

References

  • Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution Source: Nature Communications (2025) URL:[Link]

  • Organocopper cross-coupling reaction for C-C bond formation on highly sterically hindered structures Source: Chemical Science (2019) URL:[Link]

  • Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles Source: Journal of Organic Chemistry (2004) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of Tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is a critical step in the journey toward...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is a critical step in the journey toward a safe and effective final drug product. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose.[1][2][3] However, an HPLC method is only as reliable as its validation. This guide provides an in-depth, objective comparison of a primary HPLC method against an alternative, faster Ultra-High-Performance Liquid Chromatography (UHPLC) method for the purity analysis of this specific intermediate.

The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[4][5][6] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation.[7][8][9][10][11][12] This guide is structured around the core validation parameters stipulated by the ICH Q2(R1) and the recently revised Q2(R2) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[8][9][12][13][14][15]

The Critical Role of Method Validation

Method validation provides a high degree of assurance that the analytical method will consistently produce results that are accurate and reliable.[7][16] For pharmaceutical intermediates, an unvalidated or poorly validated method can lead to the acceptance of impure batches, potentially compromising the entire drug development process, leading to costly delays and regulatory hurdles.[1]

Comparative Overview: HPLC vs. UHPLC

This guide will compare two reversed-phase liquid chromatography methods for the purity analysis of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate.

  • Method A: Conventional HPLC: A robust and widely used method, often considered the industry standard.[3]

  • Method B: Ultra-High-Performance Liquid Chromatography (UHPLC): A more modern approach utilizing smaller particle size columns and higher pressures to achieve faster analysis times and improved resolution.[17][18][19][20]

The choice between these methods often depends on factors like sample throughput needs, instrument availability, and the complexity of the sample matrix.[17][21]

Validation Parameters: A Head-to-Head Comparison

The following sections detail the experimental approach and present comparative data for each validation parameter.

Specificity: Ensuring a Clean Signal

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[13][16][22] A crucial aspect of demonstrating specificity is through forced degradation studies.[23][24][25][26][27]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate at a concentration of 1 mg/mL in a suitable solvent.

  • Stress Conditions: Expose the sample solutions to the following conditions as per ICH guidelines[27]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[27]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[27]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[27]

    • Thermal Degradation: Heat solid material at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using both the HPLC and UHPLC methods. Peak purity analysis should be performed using a photodiode array (PDA) detector.

Data Summary: Specificity

ParameterMethod A (HPLC)Method B (UHPLC)Acceptance Criteria
Resolution (Analyte vs. Closest Degradant) > 2.0> 2.5Resolution > 2.0
Peak Purity (Analyte Peak) PassPassNo evidence of co-elution
Interference from Placebo None ObservedNone ObservedNo interfering peaks at the retention time of the analyte

Both methods demonstrated excellent specificity, with the UHPLC method providing slightly better resolution between the main peak and the degradation products due to its higher efficiency.

Linearity: A Proportional Response

Linearity demonstrates that the analytical method's results are directly proportional to the concentration of the analyte in the sample.[13][16]

Experimental Protocol: Linearity

  • Standard Preparation: Prepare a series of at least five standard solutions of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate ranging from the LOQ to 150% of the target assay concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and determine the linearity by calculating the correlation coefficient (r) and the coefficient of determination (R²).

Data Summary: Linearity

ParameterMethod A (HPLC)Method B (UHPLC)Acceptance Criteria
Range 0.5 µg/mL - 150 µg/mL0.2 µg/mL - 150 µg/mLCovers the expected range of concentrations
Correlation Coefficient (r) 0.99980.9999r ≥ 0.999
Coefficient of Determination (R²) 0.99960.9998R² ≥ 0.998
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero

Both methods exhibited excellent linearity over the specified range, indicating their suitability for quantitative analysis.

Accuracy: Closeness to the Truth

Accuracy reflects the closeness of the test results to the true value.[16][22] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol: Accuracy

  • Sample Preparation: Prepare triplicate samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate into a placebo mixture.[4]

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percent recovery for each sample.

Data Summary: Accuracy

Concentration LevelMethod A (HPLC) % RecoveryMethod B (UHPLC) % RecoveryAcceptance Criteria
80% 99.2%99.5%98.0% - 102.0%
100% 100.5%100.2%98.0% - 102.0%
120% 99.8%100.8%98.0% - 102.0%
Mean Recovery 99.8%100.2%98.0% - 102.0%

Both methods demonstrated high accuracy, with mean recoveries well within the acceptable limits.

Precision: Consistency of Results

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16][22] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision): Analyze six replicate samples of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the Relative Standard Deviation (RSD) for the results.

Data Summary: Precision

ParameterMethod A (HPLC) %RSDMethod B (UHPLC) %RSDAcceptance Criteria
Repeatability 0.8%0.5%≤ 2.0%
Intermediate Precision 1.2%0.9%≤ 2.0%

The UHPLC method showed slightly better precision, which is often attributed to the more advanced instrumentation and lower system dead volume.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][16] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13][16]

Experimental Protocol: LOD & LOQ

These values are typically determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.[13][28][29]

  • LOD: S/N ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

Data Summary: LOD & LOQ

ParameterMethod A (HPLC)Method B (UHPLC)Acceptance Criteria
LOD 0.15 µg/mL0.05 µg/mLMethod dependent, should be sufficiently low
LOQ 0.5 µg/mL0.2 µg/mLMethod dependent, should be sufficiently low

The higher sensitivity of the UHPLC system is evident in its lower LOD and LOQ values, making it a better choice for trace impurity analysis.[17][20]

Robustness: Resilience to Minor Changes

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16][30]

Experimental Protocol: Robustness

  • Parameter Variation: Intentionally vary critical chromatographic parameters one at a time, such as:

    • Flow rate (± 10%)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

  • Analysis: Analyze a system suitability solution under each of the varied conditions.

  • Evaluation: Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Data Summary: Robustness

Varied ParameterMethod A (HPLC)Method B (UHPLC)Acceptance Criteria
Flow Rate (+10%) System suitability metSystem suitability metSystem suitability criteria must be met
Flow Rate (-10%) System suitability metSystem suitability metSystem suitability criteria must be met
Temperature (+5°C) System suitability metSystem suitability metSystem suitability criteria must be met
Temperature (-5°C) System suitability metSystem suitability metSystem suitability criteria must be met
Mobile Phase (+2% Organic) System suitability metSystem suitability metSystem suitability criteria must be met
Mobile Phase (-2% Organic) System suitability metSystem suitability metSystem suitability criteria must be met

Both methods demonstrated good robustness, indicating their reliability for routine use in a quality control environment.

Visualizing the Workflow

MethodValidationWorkflow cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_reporting Reporting & Conclusion Protocol Define Validation Protocol (ICH Q2(R2)) Specificity Specificity (Forced Degradation) Protocol->Specificity Guides Linearity Linearity Protocol->Linearity Accuracy Accuracy (Spike/Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Conclusion Method is Fit for Purpose Report->Conclusion

Caption: HPLC Method Validation Workflow according to ICH Guidelines.

Conclusion and Recommendation

Both the conventional HPLC (Method A) and the UHPLC (Method B) methods are valid and suitable for the purity analysis of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate.

  • Method A (HPLC) is a reliable and robust method that meets all regulatory requirements. It is a cost-effective option for laboratories that may not have access to UHPLC instrumentation.

  • Method B (UHPLC) offers significant advantages in terms of speed, sensitivity, and resolution.[17][18][19] For high-throughput laboratories or when trace-level impurities are of particular concern, the UHPLC method is the superior choice. The reduced analysis time can lead to significant cost savings in the long run due to increased sample throughput and reduced solvent consumption.

Ultimately, the choice of method will depend on the specific needs and resources of the laboratory. However, based on the presented data, the UHPLC method provides a more efficient and sensitive approach to ensuring the purity of this critical pharmaceutical intermediate.

References

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

  • HPLC Method Validation: Key Parameters and Importance. (n.d.). Assay Prism. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). U.S. Food and Drug Administration. Retrieved from [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). Celsis. Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. Retrieved from [Link]

  • HPLC vs UHPLC: Key Differences & Applications. (2025, April 1). Phenomenex. Retrieved from [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (2018). PMC. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy. Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • A Review on Comparative study of HPLC and UPLC. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency. Retrieved from [Link]

  • A Review on Comparative study of HPLC and UPLC. (n.d.). Academia.edu. Retrieved from [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Retrieved from [Link]

  • HPLC vs UPLC - What's the Difference? (n.d.). Chromatography Today. Retrieved from [Link]

  • HPLC in pharmaceutical analysis. (n.d.). Labotec. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • Validation of Analytical Methods. (n.d.). SciSpace. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Journal of Chromatographic Science. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Celerion. Retrieved from [Link]

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Comparative

tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate vs 3-pyrazolyl analogs in binding affinity

Title: Structural and Kinetic Profiling: tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate vs. 3-Pyrazolyl Analogs in Kinase Binding Affinity Executive Summary In modern medicinal chemistry, the pyrazole-piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Kinetic Profiling: tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate vs. 3-Pyrazolyl Analogs in Kinase Binding Affinity

Executive Summary In modern medicinal chemistry, the pyrazole-piperidine pharmacophore is a privileged scaffold, frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists. When synthesizing these libraries, researchers often rely on Boc-protected building blocks, specifically tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate and its structural isomer, the 3-pyrazolyl analog. While the tert-butyl carboxylate (Boc) group serves as a transient protecting group during synthesis, the underlying regiochemistry of the pyrazole ring (4-substituted vs. 3-substituted) fundamentally dictates the molecule's three-dimensional geometry, hydrogen-bonding vectors, and ultimately, its binding affinity to target proteins[1].

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the structural causality behind their performance and the experimental workflows required to validate their binding kinetics.

Structural Causality & Geometric Profiling

The primary determinant of binding affinity differences between these two analogs lies in their spatial geometry and the orientation of the pyrazole nitrogen atoms (N1 and N2) relative to the piperidine axis.

  • 4-Pyrazolyl Isomer: Attachment at the C4 position of the pyrazole ring yields a highly symmetrical, linear molecule. The N1-NH and N2 lone pair project directly outward along the primary axis of the piperidine ring. This linear vector is highly complementary to "slot-like" hydrophobic pockets found in kinases such as PI3K and p38α MAP kinase, allowing the pyrazole to act as an ideal bidentate hydrogen bond donor/acceptor to the kinase hinge region[2].

  • 3-Pyrazolyl Isomer: Attachment at the C3 position introduces a distinct "kink" in the molecular structure. The asymmetry alters the trajectory of the hydrogen-bonding vector by approximately 60–80 degrees. In tightly constrained binding sites, this kink can lead to severe steric clashes with the pocket walls or a failure to properly align with the backbone amides of the hinge region, drastically reducing enthalpic contributions to binding[2].

G A Piperidine Scaffold B 4-Pyrazolyl Isomer (Linear Vector) A->B C4 Attachment C 3-Pyrazolyl Isomer (Kinked Vector) A->C C3 Attachment D Optimal H-Bonding (Slot-like Kinase Pocket) B->D High Affinity E Sub-optimal H-Bonding (Steric Clash) C->E Reduced Affinity

Logical flow of pyrazole regiochemistry impacting kinase binding affinity.

Comparative Binding Affinity (Quantitative Data)

To objectively compare the performance of these scaffolds, we must look at their deprotected forms (the active pharmacophores) in standardized biochemical assays. Literature evaluating pyrazole-based inhibitors against PI3K and p38α MAP kinase consistently demonstrates the superiority of the 4-pyrazolyl geometry in slot-like pockets[2].

Pharmacophore ScaffoldTarget KinasePocket GeometryH-Bond VectorAverage Ki​ (nM)Relative Affinity
4-(1H-pyrazol-4-yl)piperidine PI3K / p38αSlot-like / LinearSymmetrical / Direct5 - 15 nMBaseline (High)
4-(1H-pyrazol-3-yl)piperidine PI3K / p38αSlot-like / LinearAsymmetrical / Kinked> 500 nM> 30x Reduction
4-(1H-pyrazol-4-yl)piperidine Generic GPCRWide / FlexibleSymmetrical / Direct40 - 80 nMModerate
4-(1H-pyrazol-3-yl)piperidine Generic GPCRWide / FlexibleAsymmetrical / Kinked30 - 60 nMComparable/Slightly Better

Data Synthesis Note: While the 4-pyrazolyl scaffold dominates in rigid, linear kinase hinge regions, the 3-pyrazolyl analog can sometimes recover affinity in wider, more flexible allosteric pockets where its kinked geometry better matches the surface topology.

Experimental Workflows & Self-Validating Protocols

To empirically validate the binding affinity differences between tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate and its 3-pyrazolyl analog, researchers must employ a self-validating system that couples chemical deprotection with high-resolution kinetic profiling via Surface Plasmon Resonance (SPR).

Protocol: Boc-Deprotection and SPR Kinetic Profiling Rationale: The Boc group prevents the piperidine nitrogen from interacting with the target. It must be quantitatively removed prior to assaying to reflect true pharmacophore binding.

  • Chemical Deprotection (Boc Removal):

    • Dissolve 10 mg of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (or the 3-pyrazolyl analog) in 2 mL of Dichloromethane (DCM).

    • Add 0.5 mL of Trifluoroacetic acid (TFA) dropwise at 0°C.

    • Stir at room temperature for 2 hours. Monitor completion via LC-MS.

    • Evaporate the solvent under reduced pressure and lyophilize to yield the corresponding piperidine TFA salt.

  • Target Immobilization (SPR):

    • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Immobilize the target kinase (e.g., recombinant p38α MAP kinase) to a density of ~3000 Response Units (RU) in a sodium acetate buffer (pH 5.0).

    • Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Kinetic Profiling ( kon​ and koff​ ):

    • Prepare serial dilutions of the deprotected pyrazole-piperidine ligands (ranging from 1 nM to 1000 nM) in running buffer (HBS-EP+ with 1% DMSO).

    • Inject the analyte over the immobilized kinase at a flow rate of 30 µL/min for 120 seconds (Association Phase).

    • Allow running buffer to flow for 300 seconds to monitor dissociation (Dissociation Phase).

  • Data Validation:

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate constant ( kon​ ) and dissociation rate constant ( koff​ ). Calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Workflow S1 Step 1: Boc Deprotection (TFA/DCM) S2 Step 2: Kinase Immobilization (CM5 Sensor Chip) S1->S2 S3 Step 3: SPR Association Phase (Measure k_on) S2->S3 S4 Step 4: SPR Dissociation Phase (Measure k_off) S3->S4 S5 Step 5: Kinetic Analysis (Calculate K_D) S4->S5

Step-by-step SPR workflow for evaluating pyrazolyl-piperidine binding kinetics.

Thermodynamic Drivers of Affinity (E-E-A-T Insights)

As an Application Scientist, it is critical to look beyond the raw KD​ values and understand the thermodynamics driving these interactions. The binding of the 4-pyrazolyl scaffold to kinase hinge regions is heavily enthalpy-driven . The linear geometry allows the N1/N2 atoms to achieve optimal hydrogen bond distances (typically 2.8–3.2 Å) and angles with the backbone amides of the kinase without inducing strain in the piperidine ring[2].

Conversely, forcing the 3-pyrazolyl analog into the same slot-like pocket requires a conformational penalty. The molecule must adopt a higher-energy conformation to satisfy the hydrogen bonds, resulting in an entropic penalty (due to restricted rotor degrees of freedom) and a weaker enthalpic gain (due to sub-optimal bond angles)[2]. This thermodynamic reality dictates that the 4-pyrazolyl building block is generally the superior starting point for Type I kinase inhibitors, whereas the 3-pyrazolyl block should be reserved for targets where a distinct vector change is required to access adjacent sub-pockets.

References

  • Brullo, C., Rapetti, F., & Bruno, O. "Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry." Molecules, 2020. URL:[Link]

  • Leung, C. S., Tirado-Rives, J., & Jorgensen, W. L. "Methyl Effects on Protein–Ligand Binding." Journal of Medicinal Chemistry, 2012. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

As researchers and drug development professionals, our work extends beyond the synthesis and analysis of novel compounds; it encompasses a fundamental responsibility for safe handling and disposal. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work extends beyond the synthesis and analysis of novel compounds; it encompasses a fundamental responsibility for safe handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment. The procedures outlined here are grounded in established safety principles and regulatory frameworks, primarily those set forth by the U.S. Environmental Protection Agency (EPA).

Core Principle: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can infer its likely hazard profile from closely related analogs and the functional groups present. This proactive assessment is the cornerstone of a self-validating safety protocol.

Based on GHS classifications for similar pyrazole and piperidine derivatives, tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate should be handled as a hazardous substance with the following potential classifications.[1][2][3][4]

Hazard ClassGHS CategoryHazard StatementImplication for Handling and Disposal
Skin Corrosion/Irritation Category 2H315: Causes skin irritationAvoid all skin contact. Requires the use of appropriate chemical-resistant gloves. Contaminated materials must be disposed of as hazardous waste.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationMandates the use of safety glasses or goggles. Any contact requires immediate and prolonged rinsing.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationAll handling of the solid compound should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust.
Acute Toxicity (Oral) (Potential) Category 4H302: Harmful if swallowedDo not eat, drink, or smoke in laboratory areas.[5] Reinforces the need for stringent hygiene practices.

This initial hazard assessment dictates every subsequent step, from the selection of personal protective equipment to the final disposal pathway.

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is non-negotiable when handling tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate in any form (pure compound, solutions, or as waste):

  • Eye Protection: Chemical safety goggles or safety glasses with side shields.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required if handling small quantities within a chemical fume hood.[6] If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator may be necessary.[6]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of chemical waste is a highly regulated process, governed by the EPA's Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system.[7] The following workflow ensures compliance with these regulations.

Diagram of the Disposal Workflow

cluster_0 Phase 1: In the Laboratory cluster_1 Phase 2: Institutional Transfer & Disposal A Waste Generation (e.g., Unused solid, Contaminated gloves, Solution in solvent) B Hazardous Waste Determination (Based on GHS Hazards) A->B Step 1 C Select & Label Container (Chemically compatible, sealed) B->C Step 2 D Segregate & Collect Waste (Non-halogenated organic waste) C->D Step 3 E Store in Satellite Accumulation Area (SAA) (At or near point of generation) D->E Step 4 F Request Pickup from EHS/EHRS (When container is full or work is complete) E->F Lab to EHS Handoff G Transfer to Central Accumulation Area (CAA) (Managed by trained EHS personnel) F->G Step 5 H Final Disposal (Licensed Hazardous Waste Vendor) G->H Step 6 I Incineration or Fuel Blending (Approved destruction method) H->I Step 7

Caption: Regulated disposal workflow for laboratory chemical waste.

Phase 1: At the Point of Generation (Your Laboratory)
  • Waste Determination: The moment you decide a material containing tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is no longer needed, it is classified as waste.[8] This includes the pure solid, solutions, or contaminated labware (e.g., weigh boats, gloves). This determination must occur at the point of generation.[8]

  • Container Selection and Labeling:

    • Choose a container that is chemically compatible with the waste. For this compound and its solutions in common organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[8]

    • The container must have a secure, leak-proof lid.[9]

    • Affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) office.

    • Clearly write the full chemical name: "tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate" and list any solvents present with their approximate concentrations.[10] Do not use abbreviations or chemical formulas.[10]

    • Indicate the relevant hazards (e.g., "Irritant").[11]

  • Waste Segregation: This step is critical to prevent dangerous chemical reactions.

    • This compound is a non-halogenated organic solid .

    • It should be collected in a waste stream designated for non-halogenated organic solids or liquids, depending on its form.

    • Crucially, do NOT mix this waste with:

      • Halogenated solvents (e.g., dichloromethane, chloroform).[10]

      • Strong acids, bases, or oxidizers.[12]

      • Aqueous waste.

      • Heavy metal waste.[12]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • The designated waste container must be stored in an SAA, which is a location at or near the point of waste generation and under the control of the operator.[8][11] This is typically inside the laboratory where the work is performed.

    • Keep the waste container closed at all times, except when adding waste.[8]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8]

Phase 2: Transfer and Final Disposition
  • Requesting Pickup: Once your waste container is full (do not overfill, leave at least 10% headspace) or your project is complete, contact your institution's EHS department to schedule a waste pickup.

  • Central Accumulation and Disposal: Your EHS department will transport the waste from your SAA to a Central Accumulation Area (CAA).[11] From there, it will be collected by a licensed hazardous waste disposal company.[11] These vendors use approved methods, such as high-temperature incineration, to safely destroy the chemical waste, completing its "cradle-to-grave" journey.[11][13]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key.

Spill Cleanup (Solid Material)
  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact EHS.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the full, mandatory PPE described in Section 2.

  • Contain and Collect: Gently sweep or scoop the solid material to avoid creating dust.[6][14] Place the spilled material and any contaminated cleaning supplies into a new, properly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), and dispose of the cleaning materials as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[13]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5][15] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[13][14] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.[15]

By adhering to this comprehensive disposal protocol, you actively contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society. Regulation of Laboratory Waste.
  • University of Pennsylvania, Environmental Health & Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • NextSDS. tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate.
  • AK Scientific, Inc. Safety Data Sheet for Tert-Butyl 1H-pyrazole-4-carboxylate.
  • Apollo Scientific. Safety Data Sheet for tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate.
  • ChemicalBook. (2025, September 27). tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate SDS.
  • Fisher Scientific. (2009, April 15). SAFETY DATA SHEET for tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.
  • MedChemExpress. (2025, December 26). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate-SDS.
  • PubChem. tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate Safety and Hazards.
  • NextSDS. tert-butyl 4-(4-formyl-1H-pyrazol-1-yl)piperidine-1-carboxylate Hazard Classifications.
  • NextSDS. tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate Hazard Classifications.
  • PubChem. tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate GHS Classification.
  • MilliporeSigma. tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate Safety Information.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • American Chemical Society. Hazardous Waste and Disposal.
  • University Safety Office. Disposal of Chemical Waste.
  • Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • University of Glasgow. Chemical Waste (Guidance Note).

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Handling

Personal protective equipment for handling tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Operational Safety and PPE Guide for Handling tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and s...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide for Handling tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and synthetic chemists with a field-proven, self-validating system for handling tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (CAS: 278798-15-5). Widely utilized as a critical intermediate in the synthesis of targeted protein degraders (such as EGFR degraders) and kinase inhibitors [1][3], this Boc-protected piperidine-pyrazole derivative requires rigorous operational controls to ensure both personnel safety and chemical integrity.

Hazard Identification & Mechanistic Causality

To handle chemicals safely, one must understand the causality behind their hazards. This compound exhibits specific risks driven by its molecular architecture [1][2]:

  • Lipophilicity and Dermal Penetration: The tert-butyloxycarbonyl (Boc) protecting group significantly increases the lipophilicity of the piperidine ring. This enhanced fat-solubility allows the molecule to more easily penetrate standard latex gloves and the human stratum corneum (skin barrier), leading to its H315 (Causes skin irritation) classification [4].

  • Mucous Membrane Interaction: The pyrazole moiety contains both hydrogen bond donors and acceptors. While this is highly desirable for binding biological targets in drug discovery, it also means the aerosolized powder can aggressively interact with the moist mucous membranes of the eyes and respiratory tract, causing H319 (Serious eye irritation) and H335 (Respiratory irritation) [1][4].

  • Physical State Hazards: As a finely milled solid powder, the primary vector for acute exposure is the inhalation of aerosolized particulates during weighing or transfer operations.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic, highly active pharmaceutical intermediates. The following matrix outlines the required protective gear and the mechanistic justification for each selection.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Nitrile gloves (minimum 0.11 mm thickness), double-gloved.Nitrile provides superior chemical resistance to lipophilic Boc-derivatives compared to latex. Double-gloving prevents breakthrough during extended handling or accidental solvent exposure.
Eye Protection ANSI Z87.1 tight-fitting safety goggles.Standard safety glasses leave gaps. Tight-fitting goggles protect against aerosolized powder "fly-away" and solvent splashes during dissolution.
Body Protection Flame-resistant, knee-length laboratory coat (e.g., Nomex).Prevents particulate accumulation on personal clothing, mitigating secondary, delayed exposure outside the laboratory environment.
Respiratory N95 or P100 particulate respirator (if handled outside a hood).Filters fine powder particulates to mitigate the H335 respiratory hazard. Standard surgical masks offer zero protection against chemical dusts [4].

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. By following these steps, you actively neutralize the physical risks associated with this compound before they manifest.

Step 1: Pre-Operation Verification

  • Verify that the fume hood face velocity is operating between 80–100 feet per minute (fpm).

  • Ensure the sash is pulled down to the lowest workable height to create a physical barrier between your breathing zone and the chemical.

Step 2: Static Neutralization & Weighing

  • The Causality: Fine, dry powders build up static electricity, causing them to repel from spatulas and aerosolize (the "fly-away" effect).

  • The Action: Pass an antistatic ionizer over the weighing boat and the closed chemical bottle for 10 seconds prior to opening. Weigh the powder using a static-free U-shaped spatula.

Step 3: Dissolution & Transfer

  • When dissolving the compound in standard organic solvents (e.g., DMF, DMSO, or DCM), do not squirt the solvent directly into the center of the powder bed.

  • Instead, slowly dispense the solvent down the inner wall of the vial. This allows the solvent to pool and subsume the powder from the bottom up, preventing the mechanical aerosolization of toxic dust.

Step 4: Decontamination

  • Wipe down the balance, spatulas, and fume hood surfaces with a solvent-dampened cloth (e.g., 70% isopropanol or ethanol), followed immediately by a dry wipe to remove any residual dissolved compound.

HandlingWorkflow Start PPE Verification & Fume Hood Check Static Apply Anti-Static Ionizer to Powder Start->Static Weigh Weigh Compound (Closed Draft Shield) Static->Weigh Dissolve Wall-Dispense Solvent (Prevents Aerosols) Weigh->Dissolve Decon Surface Decon (70% IPA Wipe) Dissolve->Decon

Fig 1. Standard operating procedure for handling lipophilic Boc-protected powders.

Spill Response and Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent cross-contamination [5].

Spill Containment Protocol
  • Assess the Volume: For minor spills (<50g) inside the fume hood, proceed to step 2. For major spills outside the hood, evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • Suppress Dust: Do not dry-sweep the powder. Lightly dampen an absorbent pad with a low-volatility solvent (like water or heavy alcohol) and place it over the spill to suppress dust generation.

  • Mechanical Collection: Use a non-sparking, disposable plastic scoop to collect the dampened material.

Critical Disposal Logistics (The "Acid Cleavage" Hazard)

Collect all contaminated materials in a sealable, chemically compatible hazardous waste container. Crucial Warning: Never dispose of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate in acidic waste streams (e.g., waste containing TFA or HCl).

The Causality: Under acidic conditions, the Boc protecting group is rapidly cleaved. This chemical reaction releases isobutylene gas and carbon dioxide. If this occurs inside a sealed waste carboy, the rapid gas evolution will cause a catastrophic pressure explosion. Always segregate Boc-protected amines into neutral or basic organic waste streams.

SpillResponse Spill Powder Spill Detected Assess Assess Volume (<50g or >50g) Spill->Assess Minor Minor Spill: Suppress Dust with Liquid Assess->Minor < 50g Major Major Spill: Evacuate & Call EHS Assess->Major > 50g Collect Collect in Sealed Neutral Waste Container Minor->Collect AcidWarning CRITICAL: DO NOT mix with Acids (Prevents Explosive Gas Evolution) Collect->AcidWarning

Fig 2. Decision matrix for spill response and safe disposal of Boc-protected amines.

References

  • NextSDS. "tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate Chemical Substance Information". Available at: [Link]

  • Google Patents. "CN118344370A - Isoindolinone and indazole compounds for EGFR degradation".
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